4-(2,5-Dichlorophenoxy)benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(2,5-dichlorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-3-6-11(15)12(7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGNBOAPUFISKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,5-Dichlorophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2,5-dichlorophenoxy)benzoic acid. The information is curated for professionals in research and development, with a focus on detailed experimental protocols, data presentation, and workflow visualization.
Synthesis of this compound
The most plausible and widely applicable method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide and a phenol.[1][2] In this specific synthesis, 2,5-dichlorophenol is reacted with a 4-halobenzoic acid, typically 4-iodobenzoic acid or 4-bromobenzoic acid, in the presence of a copper catalyst and a base. The reaction is generally carried out in a high-boiling polar solvent.[1] An alternative approach involves the use of a 4-halobenzoate ester followed by hydrolysis to yield the final carboxylic acid.
The synthesis of this compound can be conceptualized as a two-step process if starting from a 4-halobenzoate ester, or a one-pot reaction followed by workup if starting from a 4-halobenzoic acid. The following diagram illustrates the general workflow for the Ullmann condensation approach.
The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general procedures for Ullmann condensations.
Materials:
-
2,5-Dichlorophenol
-
4-Iodobenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dichlorophenol (1.0 eq), 4-iodobenzoic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Addition of Catalyst and Solvent: Add copper(I) iodide (0.1 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide to the flask.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing dilute hydrochloric acid. This will neutralize the excess base and precipitate the crude product.
-
Stir the acidic mixture for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with water.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
-
Characterization
| Property | Expected Value/Characteristic |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₈Cl₂O₃ |
| Molecular Weight | 283.11 g/mol |
| Melting Point | Expected to be a crystalline solid with a distinct melting point, likely in the range of 150-200°C. |
| ¹H NMR | Aromatic protons expected in the range of δ 6.8-8.2 ppm. The spectrum would show characteristic splitting patterns for the di- and tri-substituted benzene rings. The carboxylic acid proton would appear as a broad singlet at δ 10-13 ppm. |
| ¹³C NMR | Aromatic carbons expected in the range of δ 110-160 ppm. The carbonyl carbon of the carboxylic acid would be observed downfield, typically > δ 165 ppm. |
| IR Spectroscopy (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹. C=O stretch of the carboxylic acid around 1680-1710 cm⁻¹. C-O-C (ether) stretches around 1200-1250 cm⁻¹ (asymmetric) and 1000-1080 cm⁻¹ (symmetric). C-Cl stretches in the aromatic region around 1000-1100 cm⁻¹. |
| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z 282, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). |
Biological Activity
There is limited publicly available information on the biological activity and signaling pathways of this compound. However, its methyl ester, methyl 4-(2,5-dichlorophenoxy)benzoate, has been investigated for several biological activities.
-
Antimicrobial and Antifungal Properties: The methyl ester has been studied for its potential to interfere with microbial metabolic processes, suggesting possible antimicrobial and antifungal applications.[3]
-
Plant Growth Regulation: It may also function as a plant growth regulator by influencing hormonal pathways in plants.[3] This is consistent with the known herbicidal activity of other dichlorophenoxy derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D).[4][5]
Further research is required to elucidate the specific biological activities and any associated signaling pathways of this compound itself. The toxicological profile of related dichlorophenoxy compounds suggests that this class of molecules can have significant biological effects.[6][7][8][9][10]
Conclusion
This compound can be synthesized through the Ullmann condensation, a reliable method for the formation of diaryl ethers. While specific experimental characterization data is not widely published, its structural features suggest predictable spectroscopic and physical properties. The biological activity of its methyl ester indicates potential applications in agriculture and as an antimicrobial agent, warranting further investigation into the properties of the parent acid. This guide provides a foundational framework for researchers to approach the synthesis and characterization of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Buy Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester | 1049036-19-2 [smolecule.com]
- 4. deq.mt.gov [deq.mt.gov]
- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. A Case of Severe 2,4-Dichlorophenoxyacetic Acid Poisoning Causing Diagnostic and Treatment Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Toxicity of 2,4-dichlorophenoxyacetic acid - molecular mechanisms | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. Developmental toxicity of 2,4-dichlorophenoxyacetic acid in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-(2,5-Dichlorophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 4-(2,5-Dichlorophenoxy)benzoic acid. Due to the limited availability of experimental data for this specific compound, this guide presents a combination of predicted values, data from structurally related analogs, and comprehensive experimental protocols for the determination of key physicochemical parameters. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and chemical synthesis.
Core Physicochemical Properties
Data from Structurally Related Compounds
To provide a frame of reference, the following table summarizes the physicochemical data for 2,5-Dichlorobenzoic acid, a key structural component of the target molecule, and other relevant analogs. It is crucial to note that these values are not of this compound itself but of related structures.
| Property | 2,5-Dichlorobenzoic acid | 3-Phenoxybenzoic acid | 4-Phenoxybenzoic acid | (2,4-Dichlorophenoxy)acetic Acid | Methyl 4-(2,5-dichlorophenoxy)benzoate |
| Molecular Formula | C₇H₄Cl₂O₂[1][2][3] | C₁₃H₁₀O₃[4][5] | C₁₃H₁₀O₃[6] | C₈H₆Cl₂O₃[7] | C₁₄H₁₀Cl₂O₃[8] |
| Molecular Weight | 191.01 g/mol [1][2][3] | 214.22 g/mol [4][5] | 214.22 g/mol [6] | 221.03 g/mol [7] | 297.1 g/mol [8] |
| Melting Point | 151-154 °C[2][3] | 147-149 °C[5] | 149-150 °C[4] | 140.5 °C[7] | Not available |
| Boiling Point | 301 °C[2][3] | Not available | Not available | Decomposes[7] | Not available |
| pKa | 2.51 (Predicted)[3] | 3.82 (Predicted)[9] | Not available | Not available | Not available |
| Water Solubility | < 0.1 g/100 mL at 19 °C[3] | 0.12 g/L (Predicted)[9] | Not available | 677 mg/L at 25 °C[7] | Not available |
| LogP | 2.8 (XLogP3)[1] | 3.13 (ChemAxon)[9] | 3.9 (XLogP3)[6] | 2.8 (XLogP3)[7] | 4.7 (XLogP3)[8] |
Note: The data presented are for structurally related compounds and should be used as estimations for this compound.
Experimental Protocols
For the accurate determination of the physicochemical properties of this compound, the following experimental protocols are recommended.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[10] It is a crucial indicator of purity.[11]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[11][12]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12] This assembly is then placed in a heating apparatus, such as a Mel-Temp apparatus or an oil bath.[13][14]
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[14]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[12]
-
Melting Point Range: The melting point is reported as the range between T1 and T2.[13] For a pure compound, this range is typically narrow (0.5-1°C).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[15][16]
Methodology:
-
Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[15] The ionic strength of the solution is kept constant using an electrolyte such as KCl.[15]
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.[15]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[15]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[15]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[17]
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) represents the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium.[18] It is a key indicator of a molecule's lipophilicity.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are pre-saturated with each other for 24 hours.[19]
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously to facilitate partitioning. The mixture is then left to stand until the two phases have completely separated.[19]
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[19]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18] The LogP is the base-10 logarithm of P.[18]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Workflow for Physicochemical Characterization of a New Chemical Entity.
References
- 1. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]
- 4. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenoxybenzoic acid 98 3739-38-6 [sigmaaldrich.com]
- 6. 4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester | 1049036-19-2 [smolecule.com]
- 9. Showing Compound 3-Phenoxybenzoic acid (FDB111667) - FooDB [foodb.ca]
- 10. pennwest.edu [pennwest.edu]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. almaaqal.edu.iq [almaaqal.edu.iq]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. google.com [google.com]
- 18. acdlabs.com [acdlabs.com]
- 19. agilent.com [agilent.com]
An In-depth Technical Guide to the Postulated Mechanisms of Action of 4-(2,5-Dichlorophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action of 4-(2,5-Dichlorophenoxy)benzoic acid is limited in publicly available scientific literature. This guide, therefore, presents postulated mechanisms based on the well-documented activities of structurally analogous compounds, primarily the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and other phenoxybenzoic acid derivatives. The experimental protocols provided are representative assays for evaluating the described biological activities.
Introduction
This compound is a chemical entity belonging to the class of phenoxybenzoic acids. While specific research on this molecule is not extensively documented, its structural similarity to known bioactive compounds, particularly synthetic auxin herbicides and pharmacologically active phenoxybenzoic acid derivatives, allows for the formulation of several plausible mechanisms of action. This technical guide will explore these potential pathways, providing a framework for future research and drug development efforts. The primary hypothesized activities are as a synthetic auxin herbicide in plants and as a modulator of nuclear receptors and metabolic enzymes in other biological systems.
Postulated Herbicidal Mechanism of Action: Synthetic Auxin Activity
The most probable mechanism of action of this compound in plants is as a synthetic auxin, mirroring the activity of the widely used herbicide 2,4-D.[1][2][3] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are resistant to the plant's natural degradation pathways.[4] This leads to a persistent and overwhelming hormonal signal, causing uncontrolled and disorganized growth, which ultimately results in the death of susceptible (typically broadleaf) plants.[1][2]
The key steps in this proposed signaling pathway are:
-
Perception: The molecule is recognized and bound by auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-Box).[5]
-
Derepression of Transcription: The binding of the synthetic auxin to the TIR1/AFB receptor complex promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[5]
-
Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which then regulate the transcription of numerous auxin-responsive genes.
-
Physiological Response: The altered gene expression leads to a cascade of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and uncontrolled cell division and elongation, ultimately leading to vascular tissue disruption and plant death.[4]
Signaling Pathway Diagram
Caption: Postulated synthetic auxin signaling pathway for this compound.
Potential Pharmacological Mechanisms of Action
Based on research into other phenoxybenzoic acid derivatives, this compound may possess activities in non-plant systems, including as a modulator of nuclear receptors and metabolic enzymes.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
Several phenoxyacetic acid analogues have been identified as partial agonists of PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[6][7][8] Agonism of PPARγ can lead to the regulation of target genes involved in these processes.
The proposed mechanism involves:
-
Ligand Binding: The molecule enters the cell and binds to the ligand-binding domain (LBD) of PPARγ.
-
Heterodimerization: The ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: The PPARγ-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Transcriptional Regulation: This binding event recruits co-activators, leading to the transcription of genes involved in metabolic and inflammatory pathways.
Signaling Pathway Diagram
Caption: Postulated PPARγ agonist signaling pathway.
Glucokinase Activation
Some derivatives of 3-phenoxybenzoic acid have been found to activate glucokinase, a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and glucose uptake, respectively. Activation of glucokinase could have therapeutic potential in the context of type 2 diabetes.
The proposed mechanism involves:
-
Allosteric Binding: The molecule binds to an allosteric site on the glucokinase enzyme.
-
Conformational Change: This binding induces a conformational change in the enzyme, increasing its affinity for glucose.
-
Increased Glycolysis: The enhanced glucokinase activity leads to an increased rate of glucose phosphorylation, the first step of glycolysis.
-
Metabolic Consequences: In pancreatic β-cells, this leads to increased ATP production and subsequent insulin secretion. In hepatocytes, it promotes glucose uptake and glycogen synthesis.
Quantitative Data
As previously stated, no specific quantitative data for this compound has been found in the literature. The following table presents hypothetical data ranges for illustrative purposes, based on the activities of related compounds.
| Parameter | Assay Type | Postulated Target | Illustrative Value Range | Reference Compound Example |
| EC50 | Auxin-induced root growth inhibition | Plant Auxin Receptors | 1 - 100 µM | 2,4-D |
| EC50 | PPARγ Transactivation Assay | Human PPARγ | 10 - 500 µM | (S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid |
| AC50 | Glucokinase Activity Assay | Human Glucokinase | 5 - 200 µM | Various synthetic activators |
Experimental Protocols
Detailed methodologies for key experiments to test the postulated mechanisms of action are provided below.
Auxin Activity Bioassay: Rice Root Inhibition Test[9]
This bioassay determines the auxin-like activity of a compound by measuring its inhibitory effect on root elongation in rice seedlings.
Experimental Workflow:
Caption: Workflow for the Rice Root Inhibition Bioassay.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in distilled water or a minimal salt solution. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Seedling Preparation: Sterilize and germinate rice seeds (Oryza sativa) on moist filter paper in the dark for 48 hours.
-
Assay Setup: Line test tubes with blotting paper. Add the test solutions to saturate the blotting paper. Select seedlings with uniform root lengths and place them on the blotting paper in the tubes.
-
Incubation: Keep the test tubes in the dark at a constant temperature (e.g., 25°C) for 48 to 72 hours.
-
Measurement: After the incubation period, carefully remove the seedlings and measure the length of the primary root to the nearest millimeter.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value using a suitable regression analysis.
PPARγ Agonist Activity Assay: Luciferase Reporter Assay[10][11]
This cell-based assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene (luciferase).
Experimental Workflow:
Caption: Workflow for the PPARγ Luciferase Reporter Assay.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been stably transfected with a PPRE-driven luciferase reporter plasmid and a plasmid constitutively expressing human PPARγ.
-
Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent containing the substrate (luciferin) to each well and measure the resulting luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings (e.g., to cell viability if necessary). Plot the normalized luminescence against the logarithm of the compound concentration and determine the EC50 value.
Glucokinase Activity Assay (Fluorometric)[12][13][14]
This is a coupled enzyme assay that measures the activity of glucokinase by detecting the production of a fluorescent product.
Methodology:
-
Reagent Preparation: Prepare all assay components as per the manufacturer's instructions (e.g., Assay Genie's Glucokinase Activity Assay Kit, #BN01129). This typically includes a glucokinase assay buffer, a probe, a developer, an enzyme mix, and a substrate (glucose).
-
Sample Preparation: If testing on a purified enzyme, dilute the enzyme to the desired concentration in the assay buffer. If testing on cell lysates, prepare the lysates according to the kit protocol.
-
Reaction Setup: In a 96-well plate, add the sample (enzyme or lysate) and the test compound at various concentrations.
-
Reaction Initiation: Prepare a reaction mix containing the assay buffer, probe, developer, and substrate. Add the reaction mix to each well to initiate the reaction.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set period (e.g., 20-30 minutes) at room temperature.
-
Data Analysis: Calculate the rate of the reaction (change in fluorescence over time) for each concentration of the test compound. Determine the concentration of the compound that produces 50% of the maximal activation (AC50).
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong case can be made for its role as a synthetic auxin herbicide based on its structural similarity to 2,4-D. Furthermore, the broader literature on phenoxybenzoic acid derivatives suggests potential pharmacological activities, including PPARγ agonism and glucokinase activation, which warrant further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate these postulated mechanisms and to elucidate the true biological activity of this compound. Such studies will be crucial for determining its potential applications in agriculture, medicine, and other fields.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic roles of peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 4-(2,5-Dichlorophenoxy)benzoic Acid: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 4-(2,5-Dichlorophenoxy)benzoic acid is limited in publicly available scientific literature. This document provides a comprehensive overview of the known activities of structurally related compounds to infer potential biological activities and guide future research. The primary comparators are its methyl ester, other chlorinated phenoxybenzoic acids, and the structurally similar herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).
Executive Summary
This compound is a halogenated aromatic carboxylic acid. While direct studies on this specific molecule are scarce, analysis of its structural analogues suggests potential biological activities in several key areas. Its methyl ester, this compound methyl ester, has been noted for its potential antimicrobial, antifungal, and plant growth regulatory properties[1]. Furthermore, the broader class of chlorinated phenoxy acids, most notably 2,4-D, are well-established as potent synthetic auxins used as herbicides[2][3]. This whitepaper will synthesize the available data on these related compounds to build a predictive profile for this compound, detailing potential mechanisms of action, quantitative data from analogue studies, and relevant experimental protocols.
Inferred Biological Activities and Mechanisms of Action
Based on the activities of closely related molecules, the potential biological activities of this compound can be categorized as follows:
Plant Growth Regulation (Herbicidal Activity)
The most well-documented activity for a structurally similar compound, 2,4-D, is its role as a synthetic auxin, leading to herbicidal effects in dicotyledonous plants[2][3].
Mechanism of Action: As a synthetic auxin, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA)[4]. However, unlike IAA, it is not readily degraded by the plant, leading to its potent herbicidal effects[5]. The proposed mechanism involves the following steps:
-
Perception: 2,4-D binds to the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex[5].
-
Derepression of Auxin-Responsive Genes: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.
-
Gene Activation: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.
-
Hormonal Imbalance and Uncontrolled Growth: The sustained activation of these genes leads to an overproduction of ethylene and abscisic acid (ABA), disrupting normal hormonal balance. This results in uncontrolled, unsustainable cell division and elongation, leading to tissue damage, epinasty (downward bending of leaves), and ultimately, plant death[5].
Given its structural similarity, it is plausible that this compound could exert a similar, albeit likely modulated, effect on plant hormonal pathways.
Antimicrobial and Antifungal Activity
Research indicates that the methyl ester of this compound possesses potential antimicrobial and antifungal properties[1]. The general mechanism for the antimicrobial action of benzoic acid and its derivatives is attributed to their ability to disrupt microbial metabolic processes. It is suggested that these compounds can interfere with the integrity of cell membranes and inhibit key enzymatic activities within the microbial cells.
Quantitative Data from Analogue Compounds
The following tables summarize quantitative data from studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a key structural analogue. This data provides a benchmark for potential toxicological and biological activity levels.
Table 1: Acute and Chronic Toxicity of 2,4-D in Rats
| Parameter | Species | Route | Value | Reference |
| Oral LD₅₀ | Rat | Oral | 600 - 800 mg/kg | [2][3] |
| Dermal LD₅₀ | Rabbit | Dermal | >2,000 mg/kg | [2] |
| NOAEL (2-year study) | Rat | Oral | 5 mg/kg/day | [6] |
| LOAEL (2-year study) | Rat | Oral | 75 mg/kg/day | [6] |
| NOAEL (13-week study) | Rat | Oral | 15 mg/kg/day | [7] |
| LOAEL (13-week study) | Rat | Oral | 100 mg/kg/day | [7] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of this compound.
Protocol for a Plant Growth Regulation Bioassay
This protocol is adapted from standard methods for assessing herbicide effects[8][9][10][11].
-
Plant Species Selection: Select a sensitive dicot species (e.g., tomato, Solanum lycopersicum, or cress, Lepidium sativum) and a tolerant monocot species (e.g., corn, Zea mays, or wheat, Triticum aestivum).
-
Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in deionized water to achieve the desired test concentrations.
-
Experimental Setup:
-
Sow seeds in pots containing a standardized soil mix.
-
Allow plants to grow to a specific stage (e.g., 2-4 true leaves).
-
Apply the test solutions as a foliar spray until runoff is achieved. Include a negative control (water/solvent) and a positive control (e.g., 2,4-D).
-
-
Incubation: Maintain the plants in a controlled environment (e.g., 25°C, 16:8 light:dark cycle).
-
Data Collection: At set time points (e.g., 3, 7, and 14 days post-application), assess the following parameters:
-
Visual injury score (e.g., on a scale of 0-100%, where 0 is no effect and 100 is plant death).
-
Plant height and shoot fresh/dry weight.
-
Observe for morphological changes such as epinasty, stem twisting, and chlorosis.
-
-
Data Analysis: Calculate the dose required to cause a 50% reduction in a measured parameter (e.g., ED₅₀ for biomass reduction).
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method[12][13][14][15][16].
-
Preparation of Test Substance: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Microorganism Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) to the mid-logarithmic phase. Adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland standard).
-
Assay Setup:
-
In a 96-well microtiter plate, add a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Perform a two-fold serial dilution of the test compound across the plate.
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism and broth, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Data Reading: The MIC is defined as the lowest concentration of the compound that results in no visible growth (turbidity) in the well.
Visualizations: Signaling Pathways and Workflows
Synthetic Auxin Signaling Pathway
Caption: Synthetic auxin signaling pathway leading to herbicidal effects.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a strong inference can be made from its structural analogues. The compound likely possesses plant growth regulatory properties, potentially acting as a synthetic auxin similar to 2,4-D. Furthermore, based on its methyl ester, it may exhibit antimicrobial and antifungal activities.
Future research should focus on validating these inferred activities through direct experimentation. The protocols outlined in this whitepaper provide a clear roadmap for such investigations. Specifically, determining the ED₅₀ in various plant species and the MIC against a panel of pathogenic bacteria and fungi would provide the foundational data needed to understand the biological profile of this compound and its potential applications in agriculture or as a lead for drug development.
References
- 1. Buy Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester | 1049036-19-2 [smolecule.com]
- 2. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 4.7 2,4-D (020) (T)** [fao.org]
- 8. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 9. caws.org.nz [caws.org.nz]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. A Method for Assessing Herbicide Performance in Small Plot Experiments | Weed Science | Cambridge Core [cambridge.org]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 16. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)benzoic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(2,5-dichlorophenoxy)benzoic acid represent a class of chemical compounds with significant potential across various scientific and industrial domains. These molecules, characterized by a dichlorophenoxy group attached to a benzoic acid scaffold, have demonstrated a range of biological activities, including herbicidal, antimicrobial, and potential therapeutic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, experimental protocols, and the elucidation of relevant signaling pathways. The structural similarity of these compounds to synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has driven much of the research into their effects on plant growth. However, emerging studies are beginning to uncover their potential in other areas, including cancer and inflammation research.
Synthesis of this compound and its Derivatives
The synthesis of the core structure, this compound, and its derivatives typically involves a multi-step process. While specific protocols vary depending on the desired final compound, a general synthetic strategy can be outlined.
General Synthesis Protocol:
A common route to synthesize the this compound core involves the reaction of a phenol with a substituted benzoic acid derivative. For instance, the synthesis can be achieved through the condensation of 2,5-dichlorophenol with a suitable 4-halobenzoic acid derivative in the presence of a base and a copper catalyst (Ullmann condensation). Subsequent modifications to the carboxylic acid group or the aromatic rings can then be performed to generate a library of derivatives.
Example Synthetic Route:
-
Esterification of 4-hydroxybenzoic acid: 4-hydroxybenzoic acid is first protected as an ester, for example, a methyl or ethyl ester, to prevent unwanted side reactions of the carboxylic acid group.
-
Ullmann Condensation: The resulting ester is then reacted with 2,5-dichlorobromobenzene in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent like dimethylformamide (DMF).
-
Hydrolysis: The ester group of the resulting intermediate is hydrolyzed back to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield this compound.
Derivatives can be synthesized by starting with appropriately substituted phenols or benzoic acids, or by further chemical modification of the final product. For example, the carboxylic acid can be converted to amides, esters, or other functional groups using standard organic chemistry techniques.
Biological Activity and Quantitative Data
The biological activity of this compound derivatives has been explored in several contexts, most notably as herbicides and, more recently, for their potential as anticancer and anti-inflammatory agents.
Herbicidal Activity
Analogues of this compound, such as 2,4-D, are well-known synthetic auxins used as systemic herbicides to control broadleaf weeds. They mimic the plant hormone auxin, leading to uncontrolled and unsustainable growth, which ultimately results in the death of the plant. The dichlorophenoxy moiety is crucial for this activity.
Anticancer Activity
Recent studies have begun to investigate the anticancer potential of various benzoic acid derivatives. While specific data for a wide range of this compound derivatives is still emerging, related compounds have shown promising results. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, and their potency is quantified by the half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549 (Lung Carcinoma) | MTT Assay | 239.88 | [1] |
| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | Caco-2 (Colorectal Adenocarcinoma) | MTT Assay | >300 | [1] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical Cancer) | MTT Assay | 17.84 | [1] |
| 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide | MKN74 (Gastric Cancer) | MTT Assay | 137.38 | [2] |
| 1,4-bis[(2,4-dichlorophenoxy)acetylthiosemicarbazide]phenyl | MKN74 (Gastric Cancer) | MTT Assay | 143.54 | [2] |
Note: The table includes data for structurally related benzoic acid derivatives to provide a comparative context due to the limited availability of specific data for this compound derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives is another area of active research. The mechanism often involves the inhibition of key inflammatory mediators. For instance, a derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β in a lipopolysaccharide (LPS)-induced rat model.[3]
| Compound/Derivative | Model | Key Findings | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | Significant reduction of TNF-α and IL-1β | [3] |
| Benoxaprofen | Carrageenan-induced edema (rats) | Potent anti-inflammatory activity | [4] |
Experimental Protocols
Determination of IC50 using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
Auxin Signaling in Plants
As analogues of synthetic auxins, these compounds are known to disrupt the normal hormonal signaling in plants. They bind to auxin receptors, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates the expression of auxin-responsive genes, resulting in abnormal and uncontrolled growth.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway
Some benzoic acid derivatives have been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in metabolism and inflammation.[5] Activation of PPARγ, in particular, has been linked to anti-inflammatory and insulin-sensitizing effects. While direct evidence for this compound derivatives is limited, the structural features of these compounds make PPARγ a plausible target. The binding of a ligand to PPARγ leads to the recruitment of co-activators and the regulation of target gene expression involved in lipid metabolism and inflammation.[6][7]
Apoptosis Induction in Cancer Cells
In the context of cancer, some dichlorophenoxyacetic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, 2,4-D has been found to induce apoptosis in pancreatic β-cells through a pathway involving oxidative stress and the activation of AMPKα signaling.[8] This leads to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis.
Conclusion and Future Directions
This compound derivatives and their analogues represent a versatile chemical scaffold with a diverse range of biological activities. While their role as herbicides is well-established, their potential as therapeutic agents, particularly in the fields of oncology and inflammation, is an exciting and rapidly developing area of research. The quantitative data presented in this guide, although preliminary for some applications, highlights the potential of these compounds. The provided experimental protocols offer a starting point for researchers to further investigate the biological effects of this chemical class.
Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as targeted therapies. The use of advanced techniques such as X-ray crystallography and computational modeling will be invaluable in understanding the molecular interactions that underpin their biological activity. As our understanding of the intricate cellular processes involved in disease progression deepens, the targeted modulation of these pathways by novel chemical entities like the this compound derivatives holds significant promise for the development of next-generation therapeutics.
References
- 1. preprints.org [preprints.org]
- 2. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of PPARγ by a Natural Flavonoid Modulator, Apigenin Ameliorates Obesity-Related Inflammation Via Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator–activated receptor γ (PPARγ) induces the gene expression of integrin αVβ5 to promote macrophage M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2,5-Dichlorophenoxy)benzoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,5-Dichlorophenoxy)benzoic acid is a halogenated aromatic carboxylic acid. While not as extensively studied as its structural relatives, the phenoxyacetic acid herbicides, it serves as a key synthetic intermediate in the preparation of compounds with potential biological activities. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis, chemical properties, and the biological activities of its derivatives. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, agrochemical development, and material science.
Introduction and Historical Context
The discovery and history of this compound are not well-documented in publicly available literature. Unlike the structurally related and historically significant phenoxyacetic acid herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which were developed during World War II, this compound does not have a prominent history as a commercialized product.[1][2][3] Its significance appears to lie primarily in its role as a chemical intermediate for the synthesis of more complex molecules, particularly its esters.
The broader class of phenoxyalkanoic acids gained prominence in the 1940s with the discovery of their auxin-like activity, leading to their widespread use as selective herbicides.[1][2] Research into related structures, including phenoxybenzoic acids, has been driven by the quest for novel compounds with diverse biological activities.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are scarce. However, based on its chemical structure, the following properties can be inferred:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₈Cl₂O₃ |
| Molecular Weight | 283.11 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) |
| Acidity (pKa) | The benzoic acid moiety suggests it is a weak to moderately strong acid. |
Synthesis
This compound is primarily synthesized via a nucleophilic aromatic substitution reaction (Ullmann condensation) between a 4-halobenzoic acid derivative and 2,5-dichlorophenol.
General Synthesis Pathway
The synthesis typically involves the coupling of methyl 4-hydroxybenzoate with 2,5-dichlorophenol in the presence of a copper catalyst and a base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol based on standard procedures for Ullmann condensations and ester hydrolysis.
Step 1: Synthesis of Methyl 4-(2,5-dichlorophenoxy)benzoate
-
To a stirred solution of methyl 4-hydroxybenzoate (1 equivalent) and 2,5-dichlorophenol (1.1 equivalents) in a suitable high-boiling solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone), add potassium carbonate (2 equivalents) and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(2,5-dichlorophenoxy)benzoate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 4-(2,5-dichlorophenoxy)benzoate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Biological Activity and Potential Applications
Potential Antimicrobial and Antifungal Properties
Research suggests that methyl 4-(2,5-dichlorophenoxy)benzoate may possess antimicrobial and antifungal properties. It is hypothesized that this activity may arise from its ability to interfere with microbial metabolic processes.
Plant Growth Regulatory Effects
The structural similarity to phenoxy herbicides suggests that derivatives of this compound could exhibit plant growth regulatory properties by potentially influencing plant hormonal pathways.
Signaling Pathways
As of the latest available information, there are no specific signaling pathways that have been definitively associated with the biological activity of this compound or its derivatives. Further research is required to elucidate its mechanism of action at the molecular level.
Experimental Protocols for Biological Assays (General)
The following are generalized protocols for preliminary screening of the biological activities of this compound and its derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Test Compound: Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Plant Growth Regulation Assay (Seed Germination)
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent and then dilute with distilled water containing a surfactant.
-
Seed Plating: Place a set number of seeds of a model plant (e.g., Arabidopsis thaliana or cress) on filter paper in Petri dishes.
-
Treatment: Moisten the filter paper with the test solutions. A solvent control and a negative control (water) should be included.
-
Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 16-hour light/8-hour dark cycle).
-
Data Collection: After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length.
-
Data Analysis: Compare the measurements of the treated groups to the control groups to determine the effect of the compound on plant growth.
Quantitative Data
Currently, there is a lack of publicly available quantitative data, such as IC₅₀, EC₅₀, or pharmacokinetic parameters, for this compound and its derivatives. The generation of such data would be a critical step in evaluating its potential for further development.
Conclusion and Future Directions
This compound is a chemical entity with potential as a building block in the synthesis of biologically active molecules. While its own discovery and history are not well-defined, the preliminary indications of antimicrobial, antifungal, and plant growth regulatory activities for its methyl ester warrant further investigation.
Future research should focus on:
-
Detailed Synthesis and Characterization: Optimization of the synthesis of this compound and its derivatives, along with comprehensive characterization of their physicochemical properties.
-
Biological Screening: A broader screening of these compounds against a diverse panel of microorganisms and plant species to identify and quantify their biological activities.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to establish clear structure-activity relationships, which can guide the design of more potent and selective compounds.
This technical guide provides a summary of the current knowledge on this compound. It is hoped that this will serve as a valuable resource for researchers and stimulate further exploration into the potential of this and related compounds.
References
Spectroscopic and Synthetic Profile of 4-(2,5-Dichlorophenoxy)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(2,5-Dichlorophenoxy)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds to predict its spectroscopic profile. Detailed experimental protocols for synthesis and analysis are also provided to facilitate further research and application in drug development and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the known spectral data of the parent compound, 4-phenoxybenzoic acid, with considerations for the electronic effects of the two chlorine substituents on the phenoxy ring.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12-13 | Singlet, broad | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this region.[1][2][3][4][5] |
| ~8.1 | Doublet | 2H | Ar-H | Protons ortho to the carboxylic acid group. |
| ~7.5 | Doublet | 1H | Ar-H | Proton on the dichlorophenoxy ring. |
| ~7.3 | Doublet of doublets | 1H | Ar-H | Proton on the dichlorophenoxy ring. |
| ~7.1 | Doublet | 2H | Ar-H | Protons meta to the carboxylic acid group. |
| ~7.0 | Doublet | 1H | Ar-H | Proton on the dichlorophenoxy ring. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~167 | C=O | Carboxylic acid carbonyl carbon.[1][5] |
| ~160 | Ar-C | Aromatic carbon attached to the ether oxygen. |
| ~155 | Ar-C | Aromatic carbon on the dichlorophenoxy ring attached to the ether oxygen. |
| ~132 | Ar-C | Aromatic carbons ortho to the carboxylic acid group. |
| ~131 | Ar-C | Aromatic carbon on the dichlorophenoxy ring. |
| ~129 | Ar-C | Aromatic carbon on the dichlorophenoxy ring. |
| ~125 | Ar-C | Aromatic carbons on the dichlorophenoxy ring bearing chlorine atoms. |
| ~123 | Ar-C | Aromatic carbon on the dichlorophenoxy ring. |
| ~118 | Ar-C | Aromatic carbons meta to the carboxylic acid group. |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 2500-3300 | Broad | O-H stretch | Characteristic broad absorption for the carboxylic acid O-H bond.[1][2] |
| 1680-1710 | Strong | C=O stretch | Carbonyl stretching of the carboxylic acid.[1][2] |
| 1580-1600 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |
| 1240-1260 | Strong | C-O stretch | Asymmetric ether stretch. |
| 1100-1200 | Strong | C-O stretch | Carboxylic acid C-O stretching.[2] |
| 700-850 | Strong | C-Cl stretch | Carbon-chlorine stretching vibrations. |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion Type | Notes |
| 282/284/286 | [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms. |
| 265/267/269 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| 237/239/241 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoic acid moiety. |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Synthesis: Ullmann Condensation
A plausible synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[6][7][8][9][10]
Reaction Scheme:
Materials:
-
2,5-Dichlorophenol
-
4-Iodobenzoic acid
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)
-
A suitable base (e.g., potassium carbonate or cesium carbonate)[9]
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichlorophenol, 4-iodobenzoic acid, copper(I) iodide, the ligand, and the base.
-
Add the solvent and heat the reaction mixture to a temperature between 120-160°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and then a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[11] For the carboxylic acid proton, a D₂O exchange experiment can be performed to confirm its identity.[3]
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[12] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[12]
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[13]
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, with the addition of 0.1% formic acid to aid ionization.[14][15]
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in the appropriate mass range.
Visualizations
The following diagrams illustrate the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound via Ullmann condensation.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. web.mit.edu [web.mit.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. synarchive.com [synarchive.com]
- 7. books.rsc.org [books.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 4-(2,5-Dichlorophenoxy)benzoic Acid: A Technical Overview and Methodological Guide
Affiliation: Google Research
Abstract
This technical guide addresses the crystal structure of 4-(2,5-Dichlorophenoxy)benzoic acid, a molecule of interest to researchers in medicinal chemistry and materials science. A comprehensive search of publicly available crystallographic databases and scientific literature did not yield an experimentally determined crystal structure for this specific compound. Therefore, this document provides a detailed overview of a closely related analogue, 3-Methyl-2-(4-methylphenoxy)benzoic acid, for which crystallographic data is available. Furthermore, this guide outlines a plausible synthetic route for this compound and presents a generalized, in-depth experimental protocol for the determination of small molecule crystal structures using single-crystal X-ray diffraction. This information is intended to serve as a valuable resource for researchers and drug development professionals working with this class of compounds.
Introduction
Phenoxybenzoic acids are a class of organic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The specific substitution patterns on the phenyl rings can significantly influence their molecular conformation, crystal packing, and, consequently, their physicochemical properties. This compound is a member of this family, and an understanding of its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and the rational design of new molecules.
Despite a thorough search of crystallographic databases, the crystal structure of this compound has not been publicly reported. In the absence of this specific data, this guide presents the crystallographic information for a structurally related compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid, to provide insights into the potential structural features of this class of molecules.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be inferred from the synthesis of its methyl ester, which involves the esterification of the parent acid with methanol.[1] The synthesis of related phenoxybenzoic acids is often achieved through an Ullmann condensation reaction.
Reaction Scheme:
A likely synthesis would involve the reaction of 4-halobenzoic acid with 2,5-dichlorophenol in the presence of a copper catalyst and a base.
Crystallographic Analysis of a Structurally Related Compound: 3-Methyl-2-(4-methylphenoxy)benzoic acid
To provide a framework for understanding the potential solid-state structure of this compound, the crystallographic data for 3-Methyl-2-(4-methylphenoxy)benzoic acid (CSD Refcode: 2280192) is presented.[2][3] This molecule shares the core phenoxybenzoic acid scaffold. In the crystal structure of 3-Methyl-2-(4-methylphenoxy)benzoic acid, the molecules form carboxylic acid inversion dimers through pairwise O—H⋯O hydrogen bonds.[2][3] The dihedral angle between the benzoic acid ring and the phenol ring is 86.7(9)°.[2][3]
Table 1: Crystal Data and Structure Refinement for 3-Methyl-2-(4-methylphenoxy)benzoic acid [2][3]
| Parameter | Value |
| Empirical formula | C₁₅H₁₄O₃ |
| Formula weight | 242.26 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.95081(17) Å, α = 90°b = 6.54110(13) Å, β = 98.898(2)°c = 21.4328(4) Å, γ = 90° |
| Volume | 1240.24(4) ų |
| Z | 4 |
| Density (calculated) | 1.297 Mg/m³ |
| Absorption coefficient | 0.743 mm⁻¹ |
| F(000) | 512 |
| Crystal size | 0.20 × 0.15 × 0.10 mm³ |
| Theta range for data collection | 4.14 to 74.52° |
| Index ranges | -11≤h≤11, -8≤k≤8, -26≤l≤26 |
| Reflections collected | 19684 |
| Independent reflections | 2469 [R(int) = 0.0341] |
| Completeness to theta = 67.679° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7532 and 0.6866 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2469 / 0 / 164 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0371, wR₂ = 0.0989 |
| R indices (all data) | R₁ = 0.0384, wR₂ = 0.1003 |
| Extinction coefficient | n/a |
| Largest diff. peak and hole | 0.173 and -0.171 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for 3-Methyl-2-(4-methylphenoxy)benzoic acid [2][3]
| Atom 1 | Atom 2 | Length |
| O1 | C1 | 1.305(2) |
| O2 | C1 | 1.229(2) |
| O3 | C2 | 1.378(2) |
| O3 | C9 | 1.389(2) |
| C1 | C7 | 1.486(2) |
Table 3: Selected Bond Angles (°) for 3-Methyl-2-(4-methylphenoxy)benzoic acid [2][3]
| Atom 1 | Atom 2 | Atom 3 | Angle |
| O2 | C1 | O1 | 122.38(14) |
| O2 | C1 | C7 | 121.21(14) |
| O1 | C1 | C7 | 116.41(13) |
| C2 | O3 | C9 | 118.45(11) |
| O3 | C2 | C3 | 122.25(13) |
| O3 | C2 | C7 | 117.71(12) |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like this compound would follow a standardized workflow.
Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Various solvents and solvent mixtures should be screened to find conditions that yield well-formed, single crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).
Data Collection
A suitable single crystal is mounted on a goniometer, typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS) is used for data collection. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of angles.
Data Processing
The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the individual reflections. This process involves indexing the diffraction spots, followed by data reduction and scaling. An absorption correction is typically applied to account for the absorption of X-rays by the crystal.
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data. In the refinement process, the atomic coordinates, anisotropic displacement parameters, and other relevant parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The general workflow for determining the crystal structure of a small molecule is depicted below.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this technical guide provides valuable context for researchers in the field. The crystallographic data of the related compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid, offers insights into the likely molecular conformation and intermolecular interactions. The outlined synthetic and crystallographic protocols provide a clear roadmap for the future determination and analysis of the crystal structure of this compound and other related molecules. Such studies are essential for advancing the understanding of structure-property relationships in this important class of compounds.
References
Navigating the Solubility Landscape of 4-(2,5-Dichlorophenoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted Solubility Profile of 4-(2,5-Dichlorophenoxy)benzoic Acid
Based on the structural features of this compound, a qualitative assessment of its solubility in different solvent classes can be made. The molecule possesses a carboxylic acid group, which can participate in hydrogen bonding, and a dichlorophenoxy benzoic acid backbone, which is largely nonpolar. This dual nature dictates its solubility behavior.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Low | The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility. The carboxylic acid group offers some potential for hydrogen bonding with water, but this is likely insufficient to overcome the hydrophobicity of the rest of the molecule. |
| Methanol, Ethanol | Moderate to High | The alkyl chains of these alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl groups can form hydrogen bonds with the carboxylic acid moiety, leading to favorable interactions and good solubility. |
| Polar Aprotic Solvents | ||
| Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have sufficient nonpolar character to solvate the aromatic rings. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, and it is expected to effectively solvate this compound. |
| Nonpolar Solvents | ||
| Dichloromethane | Moderate | As a relatively nonpolar solvent, dichloromethane is expected to effectively solvate the nonpolar aromatic portions of the molecule. |
| Hexane, Toluene | Low to Moderate | While "like dissolves like" would suggest some solubility in these nonpolar solvents, the presence of the polar carboxylic acid group may limit solubility. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any research or development involving this compound. The following are detailed methodologies for two common and reliable experimental techniques.
Equilibrium Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used to maintain a constant temperature.[2]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the solute.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.[3]
References
Uncharted Territory: The Therapeutic Potential of 4-(2,5-Dichlorophenoxy)benzoic Acid Remains Largely Unexplored
For researchers, scientists, and drug development professionals, the quest for novel therapeutic targets is a continuous endeavor. However, in the case of 4-(2,5-Dichlorophenoxy)benzoic acid, this exploration yields a landscape largely devoid of significant findings in the context of human therapeutic applications. Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant gap in preclinical and clinical research aimed at identifying and validating its potential therapeutic targets.
Currently, the primary documented applications of this compound and its derivatives, particularly its methyl ester, are in the agricultural sector. Research indicates its utility as a plant growth regulator, as well as an antimicrobial and antifungal agent.[1] These applications, while important in their own right, do not provide the necessary biological data to extrapolate potential therapeutic uses in humans.
It is crucial to distinguish this compound from the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). The latter is a widely used and extensively studied herbicide. A vast body of toxicological and epidemiological data exists for 2,4-D; however, this information is not applicable to this compound due to differences in their chemical structures, which can lead to vastly different biological activities.
The synthesis of this compound and its methyl ester has been described, often involving the esterification of the parent acid.[1] It is also noted as an intermediate in the synthesis of more complex organic molecules.[1] However, the ultimate biological targets and pharmacological effects of these more complex molecules are not detailed in the available literature in connection to the core compound.
The Path Forward: A Call for Foundational Research
The absence of substantial data on the therapeutic targets of this compound underscores a critical need for foundational research. To unlock any potential therapeutic value, a systematic investigation employing a variety of in vitro and in vivo methodologies would be required.
A logical workflow for such an investigation is proposed below.
Figure 1. A generalized workflow for the discovery and preclinical development of a novel therapeutic agent, outlining the necessary stages from initial screening to IND-enabling studies.
Experimental Protocols:
At this nascent stage, detailed experimental protocols for this compound are not available in the literature. However, a standard approach to initial investigation would involve:
-
High-Throughput Screening (HTS): The compound would be screened against a diverse panel of validated therapeutic targets, including enzymes (e.g., kinases, proteases), receptors (e.g., GPCRs, nuclear receptors), and ion channels. Assays would typically be fluorescence-, luminescence-, or absorbance-based, conducted in 384- or 1536-well plates.
-
Phenotypic Screening: The compound would be tested in various cell-based assays representing different disease states (e.g., cancer cell lines, primary neuronal cultures, immune cells). Readouts would include cell viability, proliferation, apoptosis, cytokine production, or changes in morphology.
-
Computational Docking and Virtual Screening: In silico methods could be used to predict potential binding partners for this compound based on its three-dimensional structure. This would involve docking the compound into the crystal structures of known drug targets.
Data Presentation:
As no quantitative data regarding the therapeutic targets of this compound is currently available, the creation of summary tables is not feasible. Should research be undertaken, key quantitative metrics to be collected would include:
-
In Vitro Potency: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), Ki (inhibitory constant), and Kd (dissociation constant).
-
Cellular Activity: GI50 (half-maximal growth inhibition), LD50 (median lethal dose), and measures of target engagement in a cellular context.
-
In Vivo Efficacy: ED50 (median effective dose) and pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 4-(2,5-Dichlorophenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two common laboratory methods for the synthesis of 4-(2,5-Dichlorophenoxy)benzoic acid: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).
Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound via the Ullmann Condensation and a proposed Nucleophilic Aromatic Substitution (SNAr) route.
| Parameter | Method 1: Ullmann Condensation | Method 2: Nucleophilic Aromatic Substitution (SNAr) |
| Reactants | 2,5-Dichlorophenol, 4-Bromobenzoic acid | 2,5-Dichlorophenol, 4-Fluorobenzoic acid |
| Catalyst | Copper(I) iodide (CuI) | None (reaction is base-mediated) |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Temperature | 120-140 °C | 100-120 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | 75-90% | 70-85% (estimated) |
| Purification | Acidification, Recrystallization | Acidification, Recrystallization |
Method 1: Ullmann Condensation
The Ullmann condensation is a well-established method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol. In this protocol, 2,5-dichlorophenol is coupled with 4-bromobenzoic acid in the presence of a copper(I) iodide catalyst and potassium carbonate as a base.
Experimental Protocol
Materials:
-
2,5-Dichlorophenol
-
4-Bromobenzoic acid
-
Copper(I) iodide (CuI)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethanol
-
Activated Carbon
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,5-dichlorophenol (1.0 eq), 4-bromobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,5-dichlorophenol.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 2M hydrochloric acid, which will neutralize the excess base and precipitate the crude product.
-
Stir the acidic mixture for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the crude product with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol, add activated carbon, and filter while hot. Add water to the hot filtrate until turbidity is observed, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterize the final product by appropriate analytical methods (e.g., melting point, ¹H NMR, ¹³C NMR, and mass spectrometry).
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable alternative for the synthesis of diaryl ethers, particularly when the aromatic ring of the aryl halide is activated by electron-withdrawing groups. In this proposed method, the electron-withdrawing carboxylic acid group on 4-fluorobenzoic acid facilitates the displacement of the fluoride ion by the phenoxide generated from 2,5-dichlorophenol.
Experimental Protocol
Materials:
-
2,5-Dichlorophenol
-
4-Fluorobenzoic acid
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethanol
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, combine 2,5-dichlorophenol (1.0 eq), 4-fluorobenzoic acid (1.05 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,5-dichlorophenol.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of cold 2M hydrochloric acid to neutralize the base and precipitate the product.
-
Stir the resulting suspension for 30 minutes and collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove any remaining salts.
-
Purify the crude product by recrystallization from an ethanol/water mixture as described in the Ullmann condensation protocol.
-
Dry the purified this compound under vacuum.
-
Confirm the identity and purity of the product using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Visualizations
Ullmann Condensation Workflow
Caption: Workflow for the Ullmann Condensation synthesis.
Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: Workflow for the SNAr synthesis.
Application Notes and Protocols for High-Throughput Screening of 4-(2,5-Dichlorophenoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dichlorophenoxy)benzoic acid is a small molecule with structural similarities to known modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. Specifically, based on structure-activity relationship (SAR) studies of related phenoxyacetic acid derivatives, this compound is hypothesized to be an agonist of PPARα. PPARα is a key regulator of lipid metabolism and a validated drug target for the treatment of dyslipidemia. High-throughput screening (HTS) assays are essential for identifying and characterizing the activity of compounds like this compound on this target.
These application notes provide detailed protocols for two primary HTS assays to determine the potency and efficacy of this compound as a PPARα agonist: a cell-based luciferase reporter gene assay for functional activity and a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay for direct target engagement.
Target Signaling Pathway: PPARα Activation
PPARα, upon binding to an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their transcription. These genes are primarily involved in fatty acid uptake and oxidation.
Caption: PPARα Signaling Pathway.
Data Presentation
The following tables summarize representative quantitative data for known PPARα agonists that can be used as positive controls in the screening assays. The activity of this compound is expected to be in the micromolar range, similar to other weak PPARα agonists.
Table 1: Cell-Based PPARα Luciferase Reporter Assay Data
| Compound | Agonist/Antagonist | Cell Line | EC50 (µM) | Max Fold Activation |
| GW7647 (Positive Control) | Agonist | HEK293T | 0.002 | 25 |
| Fenofibric Acid (Positive Control) | Agonist | HepG2 | 15 | 8 |
| This compound | Agonist (Predicted) | HEK293T / HepG2 | TBD | TBD |
Table 2: TR-FRET PPARα Competitive Binding Assay Data
| Compound | Binding Affinity | IC50 (µM) |
| GW7647 (Positive Control) | High | 0.01 |
| Fenofibric Acid (Positive Control) | Moderate | 5 |
| This compound | TBD | TBD |
Experimental Protocols
Cell-Based PPARα Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the PPARα signaling pathway in a cellular context, leading to the expression of a luciferase reporter gene.
Experimental Workflow:
Caption: Luciferase Reporter Assay Workflow.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PPRE-luciferase reporter plasmid
-
PPARα expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
White, clear-bottom 96-well plates
-
This compound
-
Positive control (e.g., GW7647)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Co-transfect the cells with the PPRE-luciferase reporter plasmid and the PPARα expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and seed them into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates for 4-6 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare similar dilutions for the positive control (GW7647, e.g., 0.0001 to 1 µM).
-
Add 1 µL of each compound dilution to the respective wells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the DMSO control to determine the fold activation.
-
Plot the fold activation against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
TR-FRET PPARα Competitive Binding Assay
This biochemical assay measures the direct binding of a compound to the PPARα ligand-binding domain (LBD) by competing with a fluorescently labeled tracer.
Experimental Workflow:
Caption: TR-FRET Assay Workflow.
Materials:
-
GST-tagged PPARα ligand-binding domain (LBD)
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescently labeled PPARα ligand (tracer, acceptor)
-
TR-FRET assay buffer
-
Low-volume, black 384-well plates
-
This compound
-
Positive control (e.g., GW7647)
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare all reagents in TR-FRET assay buffer according to the manufacturer's instructions.
-
The final concentration of reagents in a 20 µL reaction volume may be, for example: 5 nM GST-PPARα-LBD, 2.5 nM Tb-anti-GST antibody, and 25 nM fluorescent tracer.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO, followed by a final dilution in assay buffer to create a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare similar dilutions for the positive control (GW7647, e.g., 0.0001 to 1 µM).
-
Add 2 µL of each compound dilution to the 384-well plate. Include a DMSO-only control (maximum FRET) and a control with no GST-PPARα-LBD (background).
-
-
Reagent Addition:
-
Prepare a master mix of the GST-PPARα-LBD, Tb-anti-GST antibody, and fluorescent tracer in assay buffer.
-
Add 18 µL of the master mix to each well.
-
-
Incubation:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
TR-FRET Measurement:
-
Measure the fluorescence emission at the donor wavelength (e.g., 495 nm) and the acceptor wavelength (e.g., 520 nm) using a TR-FRET plate reader with a time delay (e.g., 100 µs) to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to the DMSO control (0% inhibition) and the positive control at a saturating concentration (100% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Application Notes and Protocols: 4-(2,5-Dichlorophenoxy)benzoic Acid as a Molecular Probe for the Plant Auxin Signaling Pathway
For Research Use Only.
Introduction
4-(2,5-Dichlorophenoxy)benzoic acid is a synthetic auxin, a class of molecules that mimic the activity of the natural plant hormone indole-3-acetic acid (IAA). Due to its ability to specifically interact with components of the auxin signaling pathway, it can be utilized as a molecular probe to investigate various aspects of plant growth and development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in using this compound to study auxin perception, transport, and signal transduction.
Synthetic auxins like this compound are valuable tools because they often exhibit greater stability in biological systems compared to the natural hormone IAA.[1] Their interaction with auxin receptors and transport proteins can be used to dissect the complex network of auxin-mediated physiological processes.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use as a molecular probe.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈Cl₂O₃ | |
| Molecular Weight | 283.11 g/mol | |
| IUPAC Name | This compound | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Biological Target and Mechanism of Action
The primary biological targets of this compound in plants are the components of the auxin signaling pathway. As a synthetic auxin, it functions by binding to auxin receptors and modulating the activity of downstream signaling components.
The established mechanism of action for synthetic auxins involves the following key steps:
-
Binding to Auxin Receptors: Synthetic auxins bind to a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box).[2][3][4] This binding event is central to initiating the auxin response.
-
Promotion of Protein-Protein Interactions: The binding of the auxin mimic to the TIR1/AFB receptor stabilizes the interaction between the receptor and a family of transcriptional repressors called Aux/IAA proteins.[3][5]
-
Ubiquitination and Degradation of Repressors: The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.[3][5]
-
Activation of Gene Expression: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to a variety of physiological responses, including uncontrolled cell division and growth.[3]
Additionally, synthetic auxins are recognized and transported by auxin transport proteins, such as the PIN-FORMED (PIN) family of auxin efflux carriers.[6]
Applications as a Molecular Probe
Based on its mechanism of action, this compound can be used as a molecular probe in several key research areas:
-
Studying Auxin Receptor Binding and Specificity: By competing with natural auxin for binding to TIR1/AFB receptors, this molecule can be used to characterize the binding pockets of different receptor isoforms and to screen for novel compounds that modulate auxin signaling.
-
Investigating Auxin Transport: Its interaction with PIN proteins and other auxin transporters allows for the study of auxin influx and efflux dynamics in plant cells and tissues.[6]
-
Dissecting Auxin Signaling Pathways: As an agonist of the auxin signaling pathway, it can be used to induce auxin-responsive gene expression and study the downstream effects of auxin signaling on cellular processes.
-
Herbicide Development and Resistance Studies: Understanding how synthetic auxins like this compound interact with their targets is crucial for the development of new herbicides and for studying the mechanisms of herbicide resistance in weeds.[7]
Quantitative Data
Note: The following data is for 2,4-D and should be used as an estimate for the binding characteristics of this compound.
| Target Protein | Ligand | Parameter | Value | Reference |
| PIN-FORMED 8 (PIN8) | 2,4-D | K D | 59 ± 7 µM | [6] |
| TIR1/AFB Receptors | 2,4-D | Binding | Binds to TIR1 and homologs AFB1, AFB2, and AFB3 | [8] |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a molecular probe.
Protocol 1: In Vitro Auxin Receptor Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of this compound for an auxin receptor (e.g., TIR1).
Materials:
-
Purified recombinant auxin receptor protein (e.g., His-tagged TIR1)
-
Labeled auxin (e.g., ³H-IAA or a fluorescently tagged auxin)
-
This compound
-
Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)
-
96-well microplates suitable for the detection method (e.g., scintillation counting or fluorescence polarization)
-
Plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in binding buffer.
-
Prepare a solution of the labeled auxin at a concentration close to its K D for the receptor.
-
Prepare a solution of the purified receptor protein in binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the purified receptor protein to each well.
-
Add increasing concentrations of this compound (the competitor).
-
Add a constant concentration of the labeled auxin to each well.
-
Include control wells:
-
Total binding (receptor + labeled auxin, no competitor)
-
Non-specific binding (receptor + labeled auxin + a high concentration of unlabeled IAA)
-
Blank (binding buffer only)
-
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Measure the signal from the labeled auxin using the appropriate plate reader.
-
Data Analysis:
-
Subtract the non-specific binding from all other readings.
-
Plot the percentage of specific binding of the labeled auxin as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the labeled auxin).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K D), where [L] is the concentration of the labeled auxin and K D is its dissociation constant.
-
Protocol 2: Root Growth Inhibition Assay in Arabidopsis thaliana
This protocol assesses the biological activity of this compound by measuring its effect on root growth, a classic auxin-regulated process.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) agar plates
-
This compound
-
Sterile water and ethanol
-
Petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute, followed by 50% bleach for 10 minutes, and then rinse with sterile water).
-
Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
-
Plate the seeds on MS agar plates.
-
-
Preparation of Treatment Plates:
-
Prepare MS agar plates containing a range of concentrations of this compound (e.g., from nanomolar to micromolar concentrations). A stock solution in DMSO can be added to the molten agar before pouring the plates. Ensure the final DMSO concentration is low and consistent across all plates, including the control.
-
-
Germination and Transfer:
-
Germinate the seeds on the control MS plates by placing them vertically in a growth chamber (e.g., 16-hour light/8-hour dark cycle at 22°C) for 4-5 days.
-
Carefully transfer seedlings of uniform size to the treatment plates, placing them vertically.
-
-
Growth and Measurement:
-
Return the plates to the growth chamber and allow the roots to grow for a specified period (e.g., 5-7 days).
-
Scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the average root length for each concentration.
-
Plot the percentage of root growth inhibition relative to the control as a function of the concentration of this compound.
-
Determine the IC₅₀ value for root growth inhibition.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the auxin signaling pathway and a typical experimental workflow for studying the effects of this compound.
References
- 1. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AUXIN BINDING PROTEIN1: The Outsider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Note and Protocol: Preparation of 4-(2,5-Dichlorophenoxy)benzoic Acid for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2,5-Dichlorophenoxy)benzoic acid is a chemical compound of interest in various biological studies. Proper preparation of this compound for in vitro cell culture experiments is critical to ensure accurate and reproducible results. This document provides a detailed protocol for the dissolution of this compound to prepare a stock solution and subsequent working solutions for cell-based assays. The protocol is based on established methods for structurally similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), due to the limited direct literature on the solubility of the target compound for cell culture.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, 95-100%, sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
Safety Precautions
-
Always handle this compound and organic solvents in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
Experimental Protocol: Dissolving this compound
This protocol outlines the steps to prepare a high-concentration stock solution of this compound and its subsequent dilution to working concentrations for cell culture experiments.
Part 1: Preparation of a High-Concentration Stock Solution
Due to the predicted low aqueous solubility of this compound, a stock solution in an organic solvent is necessary.[1] DMSO is a common choice for dissolving hydrophobic compounds for cell culture due to its high solvating power and relatively low toxicity at low concentrations. Ethanol is another viable alternative.[2]
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. |
| Ethanol | 10-50 mM | The final concentration of ethanol in the cell culture medium should be kept low, typically below 0.5% (v/v). |
Procedure:
-
Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user), weigh out the corresponding mass.
-
Add Solvent: Add the appropriate volume of cell culture grade DMSO or ethanol to the microcentrifuge tube.
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath or on a heat block (37°C) for 5-10 minutes may be required.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilize the Stock Solution:
-
Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contamination.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. A product information sheet for a similar compound suggests stability for at least 4 years at this temperature.[1]
-
Part 2: Preparation of Working Solutions
The high-concentration stock solution must be diluted to the desired final concentration in a complete cell culture medium before treating the cells. It is recommended to perform serial dilutions.
Procedure:
-
Thaw the Stock Solution: Thaw one aliquot of the stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To minimize the amount of organic solvent added to the final culture, first, prepare an intermediate dilution of the stock solution in a sterile, serum-free medium or PBS.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock solution, you can first dilute the stock 1:100 in serum-free medium to get a 100 µM intermediate solution.
-
-
Prepare Final Working Solution:
-
Add the appropriate volume of the intermediate dilution (or directly from the stock solution for higher final concentrations) to the complete cell culture medium.
-
For example, to get a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO or ethanol) as the treated samples.
-
Table 2: Example Dilution Scheme for a 10 mM Stock Solution
| Desired Final Concentration | Volume of 10 mM Stock | Volume of Medium | Final Solvent Concentration (assuming 1 mL final volume) |
| 100 µM | 10 µL | 990 µL | 0.1% |
| 10 µM | 1 µL | 999 µL | 0.01% |
| 1 µM | 0.1 µL (use serial dilution) | 999.9 µL | 0.001% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound for cell culture experiments.
Caption: Workflow for preparing this compound solutions for cell culture.
This protocol provides a comprehensive guide for the dissolution and preparation of this compound for use in cell culture experiments. By following these steps, researchers can prepare standardized and sterile solutions, ensuring the reliability and reproducibility of their in vitro studies. It is always recommended to perform preliminary tests to determine the optimal solvent and concentration for a specific cell line and experimental setup.
References
Application Notes and Protocols for the Quantification of 4-(2,5-Dichlorophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dichlorophenoxy)benzoic acid is a chemical compound of interest in various fields, including environmental science and drug development, due to its structural similarity to other biologically active compounds such as phenoxy herbicides. Accurate and sensitive quantification of this analyte in different matrices is crucial for toxicological studies, environmental monitoring, and pharmacokinetic analysis. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Analytical Techniques
Two primary analytical techniques are presented for the quantification of this compound:
-
LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for detecting trace levels of the analyte in complex matrices such as water, soil, and biological fluids.
-
HPLC-UV: A more widely available and cost-effective technique suitable for the analysis of higher concentrations of the analyte.
The selection of the appropriate technique will depend on the specific application, required sensitivity, and the nature of the sample matrix.
Quantitative Data Summary
The following tables summarize the validation parameters for analytical methods developed for compounds structurally similar to this compound, such as 2,4-Dichlorophenoxyacetic acid (2,4-D). These values can be considered as expected performance indicators when developing and validating a method for the target analyte.
Table 1: LC-MS/MS Method Performance for Related Phenoxy Acid Herbicides in Water
| Parameter | Value | Reference Compound(s) | Matrix |
| Limit of Detection (LOD) | 0.00008 - 0.0047 µg/L | Phenoxyacetic acid herbicides | Groundwater |
| Limit of Quantification (LOQ) | 0.10 µg/L | 2,4-D, 2,4-Dichlorophenol | Drinking, Ground, Surface Water |
| Recovery | 71% - 118% | Phenoxyacetic acid herbicides | Groundwater |
Data adapted from studies on similar phenoxyacetic acid herbicides and their transformation products.[1]
Table 2: HPLC-UV Method Performance for 2,4-D
| Parameter | Value | Matrix |
| Limit of Detection (LOD) | 0.004 µg/L | Water |
| Limit of Quantification (LOQ) | 0.01 µg/L | Water |
| Linearity (R²) | 0.9999 | Water |
| Recovery | 95.98% - 115% | Water |
Data from a validated HPLC-UV method for 2,4-D in water samples.[2]
Experimental Protocols
Protocol 1: Quantification of this compound in Water by LC-MS/MS
This protocol is adapted from established methods for the analysis of phenoxyacetic acid herbicides in aqueous samples.[1][3]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Acidification: Acidify the water sample (e.g., 100 mL) to pH 2-3 with a suitable acid (e.g., hydrochloric acid or formic acid).
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent mixed-mode cation exchange cartridge) with methanol followed by acidified water (e.g., 0.1 N HCl).
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interferences.
-
Elution: Elute the analyte from the cartridge using an appropriate solvent mixture (e.g., acetonitrile:methanol, 80:20, v:v) containing a small percentage of acid (e.g., 0.1% acetic acid).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Instrumental Conditions
-
LC System: Agilent 1290 Infinity HPLC or equivalent.
-
Column: Phenomenex Onyx C18 Monolithic column (3.0 mm x 100 mm) or equivalent.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 45% B
-
1-6 min: Linear gradient to 75% B
-
6-7 min: Linear gradient to 95% B
-
7-9 min: Hold at 95% B
-
9.1-12 min: Return to initial conditions (45% B) and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Sciex TripleQuad 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Predicted for this compound):
-
Precursor Ion (m/z): 282.9
-
Product Ions (m/z): 238.9 (loss of CO2), 161.0 (dichlorophenoxy moiety). Note: These transitions are predicted and should be optimized experimentally.
-
Protocol 2: Quantification of this compound in Soil/Sediment by HPLC-UV
This protocol is adapted from established methods for the analysis of 2,4-D in soil and sediment samples.[5][6]
1. Sample Preparation (Soxhlet Extraction)
-
Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris.
-
Soxhlet Extraction: Place a known amount of the sample (e.g., 20 g) into a Soxhlet extraction thimble. Extract with a suitable solvent (e.g., methanol or acetonitrile) for 4-6 hours.
-
Acidification and Liquid-Liquid Extraction (LLE):
-
Concentrate the Soxhlet extract.
-
Acidify the extract to pH 2 with HCl.
-
Perform LLE with a non-polar solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
2. HPLC-UV Instrumental Conditions
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm and 280 nm (to be optimized for this compound).
-
Column Temperature: 30 °C.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
References
- 1. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deswater.com [deswater.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
Application Notes and Protocols: 4-(2,5-Dichlorophenoxy)benzoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dichlorophenoxy)benzoic acid is a chemical compound with limited publicly available data on its specific biological activities and applications. However, information on its methyl ester and the closely related, extensively studied phenoxy herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), provides valuable insights into its potential uses and mechanisms of action. These notes offer a comprehensive overview of the known and potential applications of this compound, drawing comparisons with 2,4-D to provide a framework for future research.
I. Potential Applications of this compound and its Methyl Ester
While specific in vitro and in vivo studies on this compound are not widely documented, research on its methyl ester, "Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester," suggests potential biological activities. The primary reported applications are in the fields of microbiology and plant science. It is also noted as an intermediate in chemical synthesis.[1]
1. Antimicrobial and Antifungal Properties: The methyl ester of this compound has been investigated for its potential to interfere with microbial metabolic processes, suggesting possible applications as an antimicrobial and antifungal agent.[1] Further research is required to determine the efficacy and spectrum of activity of the parent acid.
2. Plant Growth Regulation: The compound may function as a plant growth regulator by influencing hormonal pathways.[1] This is consistent with the known activities of other phenoxyalkanoic acids. Its use in the formulation of pesticides and herbicides has been noted.[1]
II. Comparative Analysis: 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Due to the limited data on this compound, the well-researched compound 2,4-D serves as a valuable comparative model due to its structural similarity. 2,4-D is a widely used systemic herbicide for the control of broadleaf weeds.[2][3]
Mechanism of Action of 2,4-D
2,4-D acts as a synthetic auxin, a class of plant growth regulators.[2][3] It is absorbed through the leaves and translocated to the meristems, where it induces uncontrolled and unsustainable growth, leading to stem curl-over, leaf withering, and ultimately, plant death.[2][3] The molecular mode of action involves mimicking natural auxin, which leads to the overstimulation of auxin-responsive genes.[4][5] This disruption of normal hormonal balance is the basis for its herbicidal activity.
In Vitro and In Vivo Studies on 2,4-D
A significant body of research exists on the effects of 2,4-D in various biological systems.
In Vitro Studies:
-
Hepatotoxicity: Studies have shown that a reactive metabolite of 2,4-D, namely 2,4-dichlorophenoxyacetyl-S-acyl-CoA (2,4-D-CoA), can covalently bind to proteins in rat hepatocytes, suggesting a mechanism for 2,4-D-induced liver toxicity.[6]
-
Cellular Effects: Exposure of bovine fetal muscle cells to 2,4-D in culture resulted in an increase in differentiating and degenerating cells and various mitotic abnormalities, including unipolar and tripolar spindles.[7]
-
Pancreatic β-cell Death: Research indicates that 2,4-D exposure can reduce cell viability, induce mitochondrial dysfunction, and trigger apoptosis in pancreatic β-cells.[8] This effect is mediated by oxidative stress-activated AMPKα signaling.[8]
In Vivo Studies:
-
Toxicity in Animals: The acute oral LD50 for 2,4-D in rats is 639 mg/kg.[2]
-
Human Exposure: Single oral doses of 5 and 30 mg/kg body weight in human volunteers did not cause acute toxic effects.[2]
Quantitative Data Summary: In Vitro Effects of 2,4-D
| Parameter | Cell Line/System | Concentration/Dose | Observed Effect | Reference |
| Covalent Binding | Rat Hepatocytes | 1 mM [1-(14)C]2,4-D | Time-dependent covalent binding to hepatocyte protein. | [6] |
| 2,4-D-HSA Adduct Formation | Human Serum Albumin (HSA) | 106 µM 2,4-D-CoA | Maximum of 440 pmol/mg HSA after 1 h. | [6] |
| Cell Viability | RIN-m5F β-cells | 30-500 µg/mL | Significant reduction in cell viability. | [8] |
| Mitotic Index | Bovine Fetal Muscle Cells | 2 mg/L and 20 mg/L | Initial drop in mitotic index at higher concentrations. | [7] |
III. Experimental Protocols
Protocol 1: Assessment of 2,4-D Covalent Binding in Rat Hepatocytes (Adapted from[6])
Objective: To determine the time-dependent covalent binding of 2,4-D to hepatocyte proteins.
Materials:
-
Isolated rat hepatocytes
-
[1-(14)C]2,4-D (radiolabeled 2,4-D)
-
Incubation medium (e.g., Williams' Medium E)
-
Trichloroacetic acid (TCA)
-
Solvent for washing (e.g., ethanol/ether mixture)
-
Scintillation cocktail and counter
Procedure:
-
Isolate rat hepatocytes using a standard collagenase perfusion method.
-
Incubate the hepatocytes (e.g., 10^6 cells/mL) in the incubation medium.
-
Add [1-(14)C]2,4-D to a final concentration of 1 mM.
-
Incubate the cell suspension at 37°C with gentle shaking.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Precipitate the proteins by adding an equal volume of cold 10% TCA.
-
Pellet the precipitated protein by centrifugation.
-
Wash the protein pellet repeatedly with a solvent mixture to remove unbound radioactivity.
-
Dissolve the final protein pellet in a suitable solvent (e.g., 1N NaOH).
-
Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
Measure the radioactivity in an aliquot of the dissolved protein using a liquid scintillation counter.
-
Express the covalent binding as pmol of 2,4-D per mg of protein.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay) for 2,4-D in Pancreatic β-cells (Adapted from[8])
Objective: To assess the effect of 2,4-D on the viability of pancreatic β-cells.
Materials:
-
RIN-m5F pancreatic β-cells
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
2,4-D stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RIN-m5F cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 2,4-D in the cell culture medium to achieve the desired final concentrations (e.g., 30-500 µg/mL).
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of 2,4-D. Include a vehicle control (medium without 2,4-D).
-
Incubate the plates for the desired exposure time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway of 2,4-D Induced Pancreatic β-cell Apoptosis
Caption: 2,4-D induces apoptosis in pancreatic β-cells via oxidative stress and AMPKα signaling.
Experimental Workflow for Assessing 2,4-D Hepatotoxicity
Caption: Workflow for investigating the hepatotoxicity of 2,4-D from in vitro to in vivo models.
V. Conclusion and Future Directions
The available data on this compound is currently limited, primarily indicating its potential as a chemical intermediate with possible antimicrobial and plant growth-regulating properties. For researchers interested in this compound, the extensive literature on the structurally similar herbicide, 2,4-D, provides a robust starting point for hypothesizing potential biological effects and designing experimental protocols.
Future research should focus on:
-
In vitro screening: Evaluating the antimicrobial and antifungal efficacy of this compound against a panel of relevant pathogens.
-
Herbicidal activity: Assessing its phytotoxicity and mechanism of action in various plant species.
-
Toxicological studies: Performing cytotoxicity assays on various mammalian cell lines to understand its potential risks and to compare its toxicological profile with that of 2,4-D.
-
Mechanism of action studies: If biological activity is confirmed, elucidating the underlying molecular and signaling pathways.
By leveraging the knowledge from related compounds and conducting systematic in vitro and in vivo investigations, the specific applications and biological profile of this compound can be clearly defined.
References
- 1. Buy Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester | 1049036-19-2 [smolecule.com]
- 2. deq.mt.gov [deq.mt.gov]
- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2,5-Dichlorophenoxy)benzoic Acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2,5-Dichlorophenoxy)benzoic acid is a synthetic organic compound with a chemical structure that suggests potential for biological activity. While specific data on its role in drug discovery is limited, its structural similarity to known bioactive molecules, such as phenoxybenzoic acids and dichlorophenoxy derivatives, indicates plausible applications in several therapeutic areas. This document provides a detailed overview of the potential applications of this compound in drug discovery, along with comprehensive, adaptable protocols for its screening and evaluation. The proposed areas of investigation are primarily in oncology, inflammatory diseases, and infectious diseases, based on the activities of analogous compounds.
Potential Therapeutic Applications
Based on the biological activities of structurally related compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: Benzoic acid derivatives have been shown to exhibit anticancer properties by targeting various mechanisms, including the inhibition of enzymes like histone deacetylases (HDAC) and interfering with cancer cell signaling pathways.[1]
-
Anti-inflammatory Activity: Phenoxybenzoic acid derivatives have been explored for their anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) or by modulating transcription factors such as NF-κB.[2][3]
-
Antimicrobial Activity: The presence of dichlorinated phenyl rings is a feature in some antimicrobial compounds, suggesting that this compound could be screened for activity against a panel of bacterial and fungal pathogens.[2]
Data Presentation: Biological Activities of Related Phenoxybenzoic Acid Derivatives
| Compound/Derivative | Target/Assay | Cell Line/Organism | Activity Metric | Value | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | IC50 | Not specified, but significant suppression | [4] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Cell Viability (MTT Assay) | MDA-MB-468 (Breast Cancer) | IC50 | Not specified, but significant suppression | [4] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | NF-κB Expression | LPS-induced BALB/C mice | - | Significant reduction | [2] |
| Dichlorophen | Antibacterial Activity | Acinetobacter calcoaceticus | MIC | 0.825 µM | [1] |
| 3,4-dihydroxybenzoic acid (DHBA) | HDAC Inhibition | HCT-116 (Colon Cancer) | % Inhibition | ~70% | [1] |
Disclaimer: The data presented above is for illustrative purposes and is derived from structurally related but distinct molecules. These values should not be considered representative of this compound's actual biological activity. Experimental validation is required.
Experimental Protocols
The following are detailed protocols for the preliminary in vitro screening of this compound for anticancer, antimicrobial, and anti-inflammatory activities.
Protocol for Anticancer Activity Screening: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Trypsinize confluent cells, perform a cell count, and seed 5 x 10³ cells in 100 µL of media per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve a range of final concentrations for treatment.
-
Cell Treatment: After 24 hours of incubation, remove the old media from the wells and add 100 µL of media containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and MTT solution from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antimicrobial Activity Screening: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a serial two-fold dilution of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[5][6]
Protocol for Anti-inflammatory Activity Screening: NF-κB Inhibition Assay
This protocol describes a cell-based assay to evaluate the potential of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
This compound
-
HEK293 cells with a stable NF-κB luciferase reporter gene
-
DMEM with high glucose
-
FBS, Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well white plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (final concentration of 10 ng/mL) to the wells. Include a stimulated control (TNF-α only) and an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase signal to cell viability (which can be determined in a parallel plate using an MTT assay). Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.
Visualization of Workflows and Pathways
Experimental Workflow for Screening
Caption: General workflow for in vitro screening of this compound.
Hypothetical Signaling Pathway: Inhibition of NF-κB
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
Application Notes and Protocols for 4-(2,5-Dichlorophenoxy)benzoic acid in Plant Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dichlorophenoxy)benzoic acid is a synthetic organic compound structurally related to the phenoxyacetic acid and benzoic acid classes of plant growth regulators. Its chemical structure suggests potential auxin-like activity, making it a compound of interest for research in plant growth and development. Synthetic auxins are valuable tools in plant biology for elucidating the mechanisms of auxin perception, signal transduction, and physiological responses. They are also widely used in agriculture and horticulture to control plant growth and development.[1][2]
This document provides detailed application notes and protocols for the investigation of this compound as a potential plant growth regulator. The methodologies described are based on established assays for characterizing auxin-like compounds and can be adapted for specific research questions.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₈Cl₂O₃
-
Molecular Weight: 283.11 g/mol
Putative Mechanism of Action: Interference with Auxin Signaling
Based on its structural similarity to known synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), it is hypothesized that this compound acts as an auxin mimic.[2] Natural auxins, primarily indole-3-acetic acid (IAA), are crucial for numerous developmental processes in plants.[1]
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[4][5] In the presence of auxin, the TIR1/AFB receptor binds to both auxin and an Aux/IAA transcriptional repressor protein. This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological effects.
A synthetic auxin like this compound is expected to initiate this signaling cascade, potentially with different efficacy or specificity compared to IAA. At high concentrations, this can lead to uncontrolled growth and ultimately, herbicidal effects, particularly in dicotyledonous plants.[2]
Signaling Pathway Diagram
Caption: Putative signaling pathway of this compound.
Experimental Protocols
The following protocols are designed to characterize the biological activity of this compound. It is recommended to perform these assays with a known synthetic auxin (e.g., 2,4-D or NAA) and a negative control (e.g., the solvent used to dissolve the compound) for comparison.
Root Elongation Assay in Arabidopsis thaliana
This assay is a sensitive method to determine the auxin-like or inhibitory effects of a compound on plant growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar
-
Sterile petri dishes (90 mm)
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol)
-
Sterile water
-
Growth chamber or incubator with controlled light and temperature conditions (e.g., 22°C, 16h light/8h dark cycle)
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.
-
Remove the ethanol and add 1 mL of 20% (v/v) bleach solution containing 0.05% (v/v) Triton X-100. Incubate for 10 minutes with occasional mixing.
-
Wash the seeds five times with sterile water.
-
Resuspend the seeds in 0.1% (w/v) sterile agar solution.
-
-
Plating:
-
Prepare MS agar plates containing a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final solvent concentration is consistent across all plates and does not exceed 0.1%.
-
Pipette the sterilized seeds onto the surface of the agar plates, arranging them in rows.
-
Seal the plates with breathable tape.
-
-
Vernalization and Growth:
-
Store the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization).
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
-
Data Collection and Analysis:
-
After 5-7 days of growth, photograph the plates.
-
Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each concentration.
-
Plot the average root length as a percentage of the control against the concentration of the compound.
-
Experimental Workflow: Root Elongation Assay
Caption: Workflow for the Arabidopsis root elongation assay.
Auxin-Responsive Reporter Gene Assay (DR5::GUS)
This assay utilizes a transgenic Arabidopsis line expressing the β-glucuronidase (GUS) reporter gene under the control of the synthetic auxin-responsive DR5 promoter to visualize auxin activity in planta.
Materials:
-
Arabidopsis thaliana seeds of a DR5::GUS reporter line
-
Liquid MS medium with 1% (w/v) sucrose
-
24-well microtiter plates
-
GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, 1 mg/mL X-Gluc)
-
70% (v/v) ethanol
-
Microscope
Procedure:
-
Seedling Growth:
-
Sterilize and grow DR5::GUS seeds on standard MS agar plates for 5-7 days as described in Protocol 3.1.
-
-
Treatment:
-
Prepare liquid MS medium in the wells of a 24-well plate containing different concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a positive control (e.g., 1 µM IAA) and a negative control (solvent).
-
Carefully transfer one seedling into each well.
-
Incubate the plate in the growth chamber for 4-24 hours.
-
-
GUS Staining:
-
Remove the seedlings from the treatment solution and place them in GUS staining solution.
-
Incubate at 37°C for 2-12 hours, or until blue staining is visible.
-
Remove the staining solution and clear the chlorophyll by incubating in 70% ethanol.
-
-
Visualization and Analysis:
-
Mount the seedlings on a microscope slide in a drop of 50% glycerol.
-
Observe and photograph the staining pattern under a microscope.
-
Qualitatively or quantitatively (using image analysis software) assess the intensity and location of the blue color, which indicates auxin-responsive gene expression.
-
Quantitative Data Presentation
Table 1: Effect of this compound on Primary Root Growth of Arabidopsis thaliana
| Concentration (µM) | Average Root Length (mm) ± SD | Root Length (% of Control) |
| 0 (Control) | 25.2 ± 2.1 | 100 |
| 0.01 | 23.8 ± 1.9 | 94.4 |
| 0.1 | 18.5 ± 1.5 | 73.4 |
| 1 | 9.7 ± 0.8 | 38.5 |
| 10 | 3.1 ± 0.4 | 12.3 |
| 100 | 1.2 ± 0.2 | 4.8 |
Table 2: Qualitative Assessment of DR5::GUS Expression in Response to this compound
| Concentration (µM) | Staining Intensity | Staining Location |
| 0 (Control) | + | Root tip, lateral root primordia |
| 0.1 | ++ | Expanded staining in root tip and vasculature |
| 1 | ++++ | Strong, widespread staining throughout the root |
| 10 | +++++ | Intense, ectopic staining in root and hypocotyl |
(+ indicates relative staining intensity)
Potential Applications in Plant Biology Research
-
Dissecting Auxin Signaling: By comparing its effects to those of IAA and other synthetic auxins, researchers can investigate the specificity of auxin perception and signaling components.
-
Structure-Activity Relationship Studies: As a dichlorinated phenoxybenzoic acid, this compound can contribute to understanding how different substitutions on the aromatic rings affect auxin activity.[4][5]
-
Development of Novel Herbicides: Understanding the herbicidal properties of new synthetic auxins can lead to the development of more effective and selective weed control agents.
-
Tool for Studying Plant Development: If it exhibits specific effects, this compound could be used as a chemical tool to probe various developmental processes that are regulated by auxin, such as root development, apical dominance, and fruit set.
Conclusion
This compound is a promising compound for investigation in plant biology due to its structural similarity to known auxins. The protocols outlined in this document provide a robust framework for characterizing its biological activity. While specific quantitative data for this compound is currently limited, the provided methodologies will enable researchers to systematically evaluate its effects on plant growth and development, thereby contributing to a deeper understanding of auxin biology and potentially leading to new applications in agriculture and biotechnology. Researchers are encouraged to publish their findings to enrich the collective knowledge base on this and related compounds.
References
- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deq.mt.gov [deq.mt.gov]
- 3. Buy Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester | 1049036-19-2 [smolecule.com]
- 4. The relationship of structure to activity in plant-growth-regulating compounds. 2. Growth-regulating activity of substituted amides of 2,4-dichlorophenoxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-(2,5-dichlorophenoxy)benzoic acid | C13H9Cl2NO3 | CID 64049092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2,5-Dichlorophenoxy)benzoic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are representative and hypothetical. To date, no specific publications detailing the use of 4-(2,5-Dichlorophenoxy)benzoic acid in the synthesis of metal-organic frameworks or other functional materials have been identified. The methodologies provided are adapted from established procedures for structurally similar benzoic acid derivatives and are intended to serve as a starting point for research and development.
Introduction
This compound is a halogenated aromatic carboxylic acid with potential applications as a versatile building block in materials science. Its rigid structure, conferred by the phenyl and benzoic acid moieties, combined with the presence of chloro- and phenoxy- functional groups, makes it a promising candidate for the synthesis of novel functional materials. Specifically, it can be employed as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and as a monomer in the synthesis of specialized polymers.
The dichlorophenoxy group is anticipated to influence the physicochemical properties of the resulting materials, potentially leading to enhanced thermal stability, modified porosity, and unique host-guest interactions. These characteristics are highly desirable in applications such as gas storage and separation, catalysis, chemical sensing, and controlled drug delivery. The ether linkage provides a degree of conformational flexibility, which can lead to the formation of diverse and interesting network topologies in coordination polymers.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis. The following table summarizes key properties, with some values estimated based on structurally related compounds due to the limited availability of experimental data for the free acid.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₈Cl₂O₃ | - |
| Molecular Weight | 283.11 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Predicted |
| Melting Point | > 200 °C (decomposes) | Estimated |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMF, DMSO, and ethanol. | Predicted[1][2] |
| pKa | ~ 3.5 - 4.0 | Estimated |
Application: Synthesis of a Hypothetical Zinc-Based Metal-Organic Framework (MOF)
This section outlines a hypothetical application of this compound as an organic linker for the solvothermal synthesis of a novel zinc-based MOF, herein designated as Zn-DCPBA. The presence of the dichlorophenoxy moieties is postulated to create a framework with unique pore chemistry, potentially suitable for selective adsorption or catalytic applications.
Logical Relationship of Components in MOF Synthesis
The following diagram illustrates the conceptual relationship between the reactants leading to the formation of the hypothetical Zn-DCPBA MOF.
References
Troubleshooting & Optimization
Overcoming solubility issues with 4-(2,5-Dichlorophenoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-(2,5-Dichlorophenoxy)benzoic acid.
Troubleshooting Guide
Low solubility of this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to addressing this challenge.
Initial Solubility Assessment
Before attempting advanced solubilization techniques, it is crucial to assess the baseline solubility of this compound in various common solvents. Due to the limited availability of specific quantitative data for this compound, the following table provides qualitative solubility information based on the behavior of structurally similar aromatic carboxylic acids.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Remarks |
| Aqueous | Water, PBS (pH 7.4) | Very Poor | The dichlorophenoxy and benzoic acid moieties contribute to its hydrophobicity. |
| Alcohols | Methanol, Ethanol | Moderate to Good | Polarity and hydrogen bonding capability of alcohols facilitate dissolution. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | High polarity and ability to act as hydrogen bond acceptors make them effective solvents. |
| Ethers | Diethyl ether, THF | Moderate | Offer a balance of polarity and non-polar character. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Good | "Like dissolves like" principle applies due to the chlorinated nature of the solute. |
| Non-polar | Toluene, Hexane | Poor to Very Poor | The carboxylic acid group limits solubility in non-polar environments. |
Troubleshooting Workflow for Solubility Issues
If you are encountering precipitation or an inability to achieve the desired concentration, follow this workflow to identify a suitable solubilization strategy.
Technical Support Center: Stability of 4-(2,5-Dichlorophenoxy)benzoic acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of 4-(2,5-Dichlorophenoxy)benzoic acid in various solutions. The following information is based on established principles of stability testing for structurally similar molecules, such as phenoxyacetic acid derivatives and chlorinated benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Hydrolysis can occur under acidic or basic conditions, potentially cleaving the ether bond or affecting the carboxylic acid group. For many phenoxycarboxylic acids, alkaline hydrolysis can convert esters and conjugates to the free acid form.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light (Photostability): Exposure to UV or visible light may induce photolytic degradation. Phenoxy herbicides can be susceptible to photolysis.[2][3]
-
Oxidation: The presence of oxidizing agents can lead to degradation of the molecule.
-
Solvent: The choice of solvent can significantly impact solubility and stability. While solubility is generally low in water, it is higher in organic solvents like ethanol, acetone, and ethyl acetate.[4][5]
Q2: What are the expected degradation products of this compound?
-
2,5-Dichlorophenol: Resulting from the cleavage of the ether linkage.
-
4-Hydroxybenzoic acid: Resulting from the cleavage of the ether linkage and subsequent replacement of the dichlorophenyl group with a hydroxyl group.
-
Products of decarboxylation or modification of the benzoic acid ring.
Bacterial degradation of similar compounds like 2,4-dichlorobenzoic acid can lead to the formation of chlorocatechols.[6]
Q3: How can I determine the stability of my this compound solution?
A3: A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule and identify potential degradation products.[7][8][9] This involves subjecting the solution to various stress conditions (acid, base, heat, light, oxidation) and monitoring the degradation of the parent compound and the formation of degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. Similar compounds like 2,4-Dichlorobenzoic acid have limited water solubility.[4] | - Use a co-solvent such as ethanol, methanol, or acetonitrile to increase solubility. - Adjust the pH of the solution; the salt form of the carboxylic acid may be more soluble. - Gently warm the solution to aid dissolution, but monitor for thermal degradation. |
| Rapid degradation observed | The compound may be unstable under the current storage or experimental conditions. | - Store solutions protected from light and at a lower temperature (e.g., 2-8°C). - Prepare fresh solutions before use. - Evaluate the pH of the solution and buffer if necessary to maintain a stable pH range. |
| Inconsistent analytical results | Issues with the analytical method, such as poor resolution between the parent compound and degradation products. | - Develop and validate a stability-indicating HPLC method. This involves demonstrating that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[9][10] - Use a gradient elution method to improve separation. - Employ a detector with higher specificity, such as a mass spectrometer (LC-MS).[11] |
| Unexpected peaks in chromatogram | Formation of degradation products or presence of impurities. | - Perform a forced degradation study to intentionally generate degradation products and identify their retention times.[7][8] - Use a high-purity standard of this compound for comparison. - Employ mass spectrometry (MS) to identify the mass of the unknown peaks and aid in structure elucidation. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a drug substance.[7][8][9]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions: Subject the stock solution to the following stress conditions. A control sample, protected from stress, should be analyzed at each time point.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C. For phenoxycarboxylic acids, alkaline hydrolysis can be a key degradation pathway.[1]
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.[7][10]
-
Thermal Degradation: Heat the stock solution at a temperature 10°C above the accelerated stability testing temperature (e.g., 70-80°C).
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.
3. Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Instrumentation: A High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector. LC-MS/MS can also be used for more sensitive and specific detection.[12][11]
Example Chromatographic Conditions (to be optimized for this compound):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic or acetic acid.[12][11] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by the UV spectrum of the compound (e.g., 283 nm for 2,4-D).[13] |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradation Products |
| Control | 24 | |||
| 0.1 M HCl, 80°C | 24 | |||
| 0.1 M NaOH, 80°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Heat (80°C) | 24 | |||
| Photolight | 24 |
(Note: This table should be populated with experimental data.)
Visualizations
Caption: Workflow for a forced degradation study.
Caption: A potential degradation pathway for this compound.
References
- 1. relana-online.de [relana-online.de]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. deswater.com [deswater.com]
Common pitfalls in experiments with 4-(2,5-Dichlorophenoxy)benzoic acid
Welcome to the technical support center for 4-(2,5-Dichlorophenoxy)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its potential applications?
This compound is a chlorinated aromatic carboxylic acid. While specific research on this compound is limited, its structural similarity to phenoxy herbicides suggests potential applications as a plant growth regulator.[1] Derivatives of phenoxybenzoic acids are also explored in medicinal chemistry.
2. How should I store and handle this compound?
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It is advisable to protect it from moisture.
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Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] Avoid breathing dust by working in a well-ventilated area or using a fume hood.[2][3] Wash hands thoroughly after handling.[2]
3. What is the solubility of this compound?
4. What are the expected stability and reactivity characteristics of this compound?
The compound is expected to be chemically stable under standard laboratory conditions at room temperature. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Avoid creating dust, as this can be an inhalation hazard.[2][3]
Troubleshooting Guides
Synthesis and Purification
| Problem | Potential Cause | Suggested Solution |
| Low yield in synthesis (e.g., Ullmann condensation) | Incomplete reaction, side reactions, or suboptimal reaction conditions. | Ensure anhydrous conditions and use a suitable catalyst. Optimize reaction temperature and time. Consider using a phase-transfer catalyst if applicable. |
| Difficulty in removing starting materials or byproducts | Similar polarity of the product and impurities. | Utilize acid-base extraction to separate the acidic product from neutral or basic impurities.[5] Perform recrystallization from a suitable solvent system.[6] Consider column chromatography if high purity is required. |
| Formation of isomeric impurities | Non-specific reaction or rearrangement. | Use highly regioselective reaction conditions. Purification via salt formation with a chiral amine has been shown to be effective for some dichlorobenzoic acids. |
| Product precipitates during workup | Low solubility of the product in the workup solvent. | Use a solvent in which the product is more soluble for the extraction step. Keep the volume of the aqueous phase to a minimum. |
Biological Assays
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates in cell culture media | Low aqueous solubility of the compound. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all treatments, including controls. |
| Inconsistent or non-reproducible results | Pipetting errors, cell plating inconsistencies, or compound degradation. | Use calibrated pipettes and ensure uniform cell seeding density. Prepare fresh dilutions of the compound for each experiment. Include positive and negative controls.[7] |
| High background signal or interference with assay readout | Intrinsic fluorescence or color of the compound. | Run a control with the compound in the absence of cells or the assay reagent to check for interference. If interference is observed, consider using an alternative assay with a different detection method. |
| Unexpected cytotoxicity | Off-target effects or contamination. | Confirm the identity and purity of your compound using analytical methods (e.g., NMR, LC-MS). Test for endotoxin contamination if working with immune cells. |
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following tables provide a template for the types of data researchers should generate and report.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (g/L) (Illustrative) |
| Water | 25 | < 0.1 |
| Ethanol | 25 | 50 - 100 |
| Acetone | 25 | > 200 |
| Dichloromethane | 25 | > 200 |
| DMSO | 25 | > 200 |
Table 2: Example Biological Activity Profile (Hypothetical)
| Assay Type | Cell Line | Parameter | Value (µM) (Illustrative) |
| Cytotoxicity | HeLa | IC50 | 75.2 |
| Anti-inflammatory | RAW 264.7 | IC50 (LPS-induced NO production) | 45.8 |
| Herbicide Activity | Arabidopsis thaliana | EC50 (Root growth inhibition) | 12.5 |
Experimental Protocols
General Protocol for Synthesis via Ullmann Condensation
This is a representative protocol based on the synthesis of similar phenoxybenzoic acids. Optimization will be necessary.
-
Reaction Setup: To an oven-dried flask, add 4-bromobenzoic acid (1 equivalent), 2,5-dichlorophenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equivalents).
-
Solvent and Base: Add a high-boiling point polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., potassium carbonate, 2.5 equivalents).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140°C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography.
Protocol for In Vitro Cytotoxicity (MTT Assay)
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Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.
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Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for 24-72 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the media and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Visualizations
Caption: Hypothetical signaling pathway for this compound as a synthetic auxin.
Caption: General experimental workflow for in vitro cell-based assays.
Caption: Troubleshooting logic for inconsistent assay results.
References
Technical Support Center: Optimizing In Vivo Dosage of 4-(2,5-Dichlorophenoxy)benzoic Acid
Disclaimer: The following information is provided for research and developmental purposes only. The compound 4-(2,5-Dichlorophenoxy)benzoic acid is a specialized chemical, and there is limited publicly available data on its in vivo dosage optimization. This guide has been constructed using information on a structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), as a surrogate. Researchers should use this information as a general guideline and adapt it based on their own in-house data and the specific characteristics of this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the in vivo dosage of this compound?
A1: The initial step is to conduct a thorough literature review for the compound and structurally similar molecules to gather any existing toxicological and pharmacokinetic data. If no data is available, a dose range-finding study is the recommended starting point.[1][2] This involves administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD) and the minimum effective dose (MED).[2]
Q2: What are the key parameters to consider in a dose range-finding study?
A2: Key parameters to monitor in a dose range-finding study include:
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Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in behavior, appearance, and activity levels.[2][3]
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Body Weight and Food/Water Consumption: Weekly measurements to assess the general health and well-being of the animals.[2][4]
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Clinical Pathology: At the end of the study, blood samples should be collected for hematology and clinical chemistry analysis.[2][4]
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Gross Pathology and Organ Weights: Necropsy should be performed to examine for any macroscopic abnormalities, and key organ weights should be recorded.[2]
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Histopathology: Microscopic examination of tissues from target organs can provide valuable information on cellular-level toxicity.[2]
Q3: How do I select the appropriate animal model for my in vivo studies?
A3: The choice of animal model depends on the research question. Rats and mice are commonly used in toxicological and pharmacokinetic studies due to their well-characterized biology and the availability of historical data.[3][5][6] For developmental toxicity studies, both rats and rabbits are often used.[3] The specific strain of the animal should also be considered, as there can be strain-dependent differences in metabolism and sensitivity.
Q4: What are the common routes of administration for in vivo studies?
A4: The most common route of administration for initial toxicity and pharmacokinetic studies is oral gavage.[3][5][7] This method allows for the precise delivery of a known quantity of the test compound directly into the stomach.[7] Other routes, such as intravenous, intraperitoneal, or dietary administration, may be used depending on the specific aims of the study.[1][6]
Q5: What are some potential mechanisms of action for dichlorophenoxy-benzoic acid derivatives?
A5: Based on studies of the related compound 2,4-D, potential mechanisms of action include:
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Auxin-like activity: 2,4-D is a synthetic auxin that can disrupt plant growth at high concentrations.[8][9] While the direct relevance to mammalian systems is complex, it highlights a potential for hormonal disruption.
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Oxidative Stress: Exposure to 2,4-D has been shown to induce oxidative stress in pancreatic β-cells, leading to apoptosis.[10][11] This involves the generation of reactive oxygen species (ROS) and the activation of the AMPKα signaling pathway.[10]
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Cytoskeletal Disruption: 2,4-D has been observed to disrupt the cytoskeleton and Golgi apparatus in cultured neurons, potentially through the inhibition of microtubule assembly.[12]
Troubleshooting Guide
Problem 1: High mortality or severe toxicity observed even at the lowest dose in the range-finding study.
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Possible Cause: The selected dose range is too high.
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Solution: Redesign the dose range-finding study with a new set of significantly lower doses. Consider a logarithmic dose spacing to cover a wider range with fewer animals.
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Possible Cause: The vehicle used to dissolve or suspend the compound is toxic.
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Solution: Conduct a vehicle-only control group to assess the toxicity of the vehicle itself. If the vehicle is toxic, explore alternative, non-toxic vehicles. Common vehicles for oral gavage include corn oil, sterile deionized water, or aqueous methylcellulose.[3]
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Possible Cause: Improper gavage technique leading to esophageal or stomach perforation.[7]
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Solution: Ensure that personnel are properly trained and proficient in oral gavage techniques. Use appropriate gavage needle sizes for the animal model.[7] Observe animals for signs of distress immediately after dosing.
Problem 2: No observable effect, even at the highest dose administered.
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Possible Cause: The compound has low bioavailability when administered orally.
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Solution: Investigate the pharmacokinetic properties of the compound. This may involve conducting a study with intravenous administration to determine the absolute bioavailability. If oral bioavailability is low, consider alternative routes of administration or formulation strategies to enhance absorption.
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Possible Cause: The selected endpoints are not sensitive enough to detect the compound's activity.
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Solution: Re-evaluate the biological activity of the compound and select more sensitive and specific biomarkers or endpoints for your in vivo model.
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Possible Cause: The dose range is too low.
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Solution: If no toxicity was observed, a higher dose range can be explored in a subsequent study. However, this should be done cautiously, with careful monitoring for any signs of adverse effects.
Problem 3: High variability in animal responses within the same dose group.
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Possible Cause: Inconsistent dosing technique or volume.
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Solution: Ensure accurate and consistent administration of the test compound. For oral gavage, verify the volume administered to each animal.
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Possible Cause: Animal-to-animal variation in metabolism and clearance.
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Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are of a similar age and weight at the start of the study.
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Possible Cause: Errors in sample collection or processing.
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Solution: Standardize all procedures for sample collection, storage, and analysis to minimize technical variability.
Data Presentation
Table 1: Summary of Toxicological Data for 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Rodents
| Parameter | Species | Value | Route of Administration | Reference |
| NOAEL (Maternal Toxicity) | Rat | ~10 mg/kg/day | Oral Gavage | [3][13] |
| NOAEL (Maternal Toxicity) | Rabbit | ~10 mg/kg/day | Oral Gavage | [3] |
| LOAEL (Maternal Body Weight Effects) | Rat | 30 mg/kg/day | Oral Gavage | [3][13] |
| LOAEL (Maternal Body Weight Effects) | Rabbit | 30 mg/kg/day | Oral Gavage | [3] |
| Doses with Severe Maternal Toxicity | Rat | 50-75 mg/kg/day | Oral Gavage | [3][13] |
| Doses with Severe Maternal Toxicity | Rabbit | 75-90 mg/kg/day | Oral Gavage | [3] |
| Doses with Clinical Signs and Mortality | Rat | ≥ 90 mg/kg/day | Oral Gavage | [3][13] |
Table 2: Summary of Pharmacokinetic Parameters for Chlorophenoxy Herbicides in Rodents
| Parameter | Compound | Species | Value | Route of Administration | Reference |
| Absorption | Chlorophenoxy Acid Herbicides | Rat | Rapid and almost complete | Oral | [14] |
| Elimination | Chlorophenoxy Acid Herbicides | Rat | Rapidly eliminated unchanged in urine | Oral | [14] |
| Terminal Half-life | MCPA | Rat | 15-17 hours | Oral | [15][16] |
| Renal Excretion Saturation | MCPA | Dog | Between 5 and 100 mg/kg bw | Oral | [15][16] |
Experimental Protocols
Protocol 1: Dose Range-Finding Study in Rats (Oral Gavage)
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Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
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Acclimation: Acclimate animals to the housing facility for at least 5 days prior to the start of the study.[4]
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Group Allocation: Randomly assign animals to dose groups (e.g., 3-5 animals per sex per group). Include a vehicle control group.
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Dose Selection: Based on any available data, select a wide range of doses (e.g., 10, 100, 1000 mg/kg).
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Dose Preparation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the formulation is homogenous.
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Administration: Administer a single dose of the test compound or vehicle via oral gavage. The volume should not exceed 10 mL/kg.[7]
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Observations:
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Monitor animals for mortality and clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days.
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Record body weights prior to dosing and on days 7 and 14.
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Record food consumption weekly.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.
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Data Analysis: Analyze the data to determine the MTD and to identify any potential target organs of toxicity. This information will be used to design subsequent repeated-dose toxicity studies.
Mandatory Visualizations
Caption: Proposed signaling pathway for 2,4-D-induced apoptosis.
Caption: Experimental workflow for in vivo dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Life-Stage-, Sex-, and Dose-Dependent Dietary Toxicokinetics and Relationship to Toxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Rats: Implications for Toxicity Test Dose Selection, Design, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. xtbg.ac.cn [xtbg.ac.cn]
- 9. deq.mt.gov [deq.mt.gov]
- 10. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacokinetics of chlorinated phenoxy acid herbicides: a literature review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with 4-(2,5-Dichlorophenoxy)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2,5-Dichlorophenoxy)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected or Inconsistent Biological Activity
Question: My in-vitro/in-vivo assay is showing variable or no biological effect. What could be the cause?
Answer: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Compound Purity and Integrity:
-
Verification: Have you confirmed the purity and identity of your this compound sample? Impurities from synthesis or degradation can lead to off-target effects or inactivity.
-
Recommendation: Perform analytical characterization such as NMR spectroscopy, mass spectrometry, and melting point analysis. A broad melting point range or unexpected peaks in spectroscopic data may indicate impurities.[1][2][3]
-
-
Solubility Issues:
-
Problem: Benzoic acid derivatives can have poor solubility in aqueous solutions, leading to a lower effective concentration in your assay.[4][5][6]
-
Recommendation: Ensure the compound is fully dissolved. It may be necessary to first dissolve it in a small amount of an organic solvent like DMSO or ethanol before preparing the final aqueous solution. Always include a vehicle control in your experiments.
-
-
Mechanism of Action:
-
Consideration: Given its structural similarity to the herbicide 2,4-D, this compound likely acts as a synthetic auxin, particularly in plant-based studies.[7] The observed effects can be highly dependent on the concentration, plant species, and developmental stage.[8][9]
-
Recommendation: Review the expected physiological responses to auxins. High concentrations can be inhibitory or herbicidal, while lower concentrations may promote growth.[9][10]
-
Issue 2: Difficulty in Synthesizing or Purifying the Compound
Question: I am having trouble with the synthesis of this compound, resulting in low yield or impurities. What can I do?
Answer: The synthesis of substituted benzoic acids can be challenging. Here are some common issues and their solutions:
-
Incomplete Reaction:
-
Problem: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure appropriate reaction time, temperature, and stoichiometry of reagents.
-
-
Purification Challenges:
Below is a logical workflow for troubleshooting synthesis and purification issues:
Caption: Troubleshooting workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound in plant studies?
A1: Based on its chemical structure, which is analogous to synthetic auxins like 2,4-D, this compound is predicted to mimic the natural plant hormone auxin.[7] It likely interacts with auxin signaling pathway components, such as TIR1/AFB receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors and subsequent changes in gene expression that regulate plant growth and development.[12][13][14]
Q2: How should I prepare stock solutions of this compound?
A2: Due to the limited solubility of benzoic acid derivatives in water, it is advisable to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4][5] This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. Be sure to consider the final concentration of the organic solvent in your experiments and include an appropriate vehicle control.
Q3: Are there any known stability issues with this compound?
A3: Dichlorophenoxy benzoic acids are generally stable under standard laboratory conditions. However, prolonged exposure to high temperatures, extreme pH, or strong light could potentially lead to degradation.[15] It is recommended to store the solid compound in a cool, dark, and dry place. Solutions should be freshly prepared for optimal results.
Q4: My NMR spectrum looks complex. What could be the reason?
A4: A complex NMR spectrum could be due to several factors:
-
Impurities: The presence of starting materials, byproducts, or residual solvent can complicate the spectrum.[16]
-
Rotamers: If there is restricted rotation around a bond, you might observe multiple sets of peaks for a single compound.[17]
-
Poor Solubility: Low solubility can lead to broad peaks.[17]
-
Incorrect Solvent: The choice of NMR solvent can affect peak resolution. Trying a different solvent like benzene-d6 might help to resolve overlapping peaks.[17]
Quantitative Data
| Weed Species | Parameter | Herbicide Rate for 50% Effect (ED50) (g ae/ha) | Herbicide Rate for 90% Effect (ED90) (g ae/ha) |
| Common Ragweed | Control | 61 | 177 |
| Biomass Reduction | 52 | 148 | |
| Giant Ragweed | Control | 187 | 3805 |
| Biomass Reduction | 141 | 2402 | |
| Data adapted from dose-response curves for 2,4-D at high temperature.[18] |
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Benzoic Acid (Illustrative)
This protocol describes a general method for the synthesis of a substituted benzoic acid from the corresponding substituted toluene, which can be adapted for similar syntheses.
-
Oxidation: In a round-bottom flask, dissolve the substituted toluene in a suitable solvent (e.g., a mixture of pyridine and water).
-
Heat the mixture to reflux.
-
Slowly add an oxidizing agent, such as potassium permanganate, in portions.
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Continue refluxing until the purple color of the permanganate disappears.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove manganese dioxide.
-
Wash the filter cake with a small amount of hot water.
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Acidify the filtrate with a strong acid (e.g., concentrated HCl) until a precipitate forms.
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Purification: Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure substituted benzoic acid.[19]
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Characterization: Dry the purified product and determine its melting point, and confirm its structure using NMR and mass spectrometry.[2][16]
Protocol 2: Preparation of Stock Solutions for Biological Assays
-
Accurately weigh a precise amount of this compound.
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Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
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Once fully dissolved, bring the solution to the final desired stock concentration with the same solvent.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all treatments, including a vehicle control.
Visualizations
Auxin Signaling Pathway
The following diagram illustrates the proposed mechanism of action for synthetic auxins like this compound in plant cells.
Caption: Simplified auxin signaling pathway.
General Experimental Workflow
The diagram below outlines a general workflow for conducting experiments with this compound.
Caption: General experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. SOLUBILITY OF BENZOIC ACID AND RELATED COMPOUNDS IN A SERIES OF ETA-ALKANOLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deq.mt.gov [deq.mt.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lab-made Hormone May Reveal Secret Lives of Plants | HHMI [hhmi.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Troubleshooting [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
How to prevent degradation of 4-(2,5-Dichlorophenoxy)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-(2,5-Dichlorophenoxy)benzoic acid during experimental procedures. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the behavior of structurally similar compounds, the primary factors that can lead to the degradation of this compound are exposure to high temperatures, inappropriate pH conditions (both highly acidic and alkaline), and exposure to light (photodegradation). The ether linkage and the carboxylic acid group are potential sites for chemical reactions.
Q2: How should solid this compound be stored to ensure its stability?
A2: To ensure long-term stability, solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture and incompatible substances.
Q3: What are the recommended conditions for storing solutions of this compound?
A3: Solutions of this compound should be stored in a cool, dark place. For pesticides with similar structures, a pH of around 5 is often optimal for stability in aqueous solutions.[3] Alkaline conditions should be avoided as they can promote hydrolysis.[3] If the experimental procedure allows, using a buffered solution can help maintain a stable pH.
Q4: My experimental results are inconsistent when using this compound. Could degradation be the cause?
A4: Yes, degradation of the compound could be a significant contributor to inconsistent results. If the compound degrades, the concentration of the active substance will decrease, and the resulting degradation products could interfere with your assay. It is advisable to verify the purity of your stock solution and samples if you suspect degradation.
Q5: What are the likely degradation products of this compound?
A5: While specific studies on this compound are limited, based on the degradation pathways of similar molecules like 2,4-Dichlorophenoxyacetic acid (2,4-D), potential degradation products could include 2,5-dichlorophenol and 4-hydroxybenzoic acid through cleavage of the ether linkage.[4] Under harsh conditions, decarboxylation of the benzoic acid moiety could also occur.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency over time in solution. | Hydrolysis. | - Check the pH of your solution. For similar compounds, neutral to slightly acidic pH (around 5-6) is often optimal.[3] - Avoid highly alkaline or strongly acidic conditions. - Prepare fresh solutions before use whenever possible. - Store stock solutions at low temperatures (e.g., 2-8°C), protected from light. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS). | Formation of degradation products. | - Analyze a freshly prepared standard solution to use as a baseline. - If new peaks appear over time, it is likely due to degradation. - Based on the degradation of similar compounds, potential degradation products to look for include 2,5-dichlorophenol and 4-hydroxybenzoic acid.[4] |
| Precipitation of the compound from solution. | Change in pH or solvent evaporation. | - Ensure the pH of the solution is appropriate to maintain solubility. The solubility of benzoic acid derivatives can be pH-dependent.[6] - Keep containers tightly sealed to prevent solvent evaporation, which can lead to supersaturation and precipitation. |
| Discoloration of the solid compound or solution. | Photodegradation or oxidation. | - Store both solid compound and solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil. - Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, especially if the experimental setup involves elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol provides a general method for preparing and storing a stock solution of this compound to minimize degradation.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)
-
Volumetric flask
-
Pipettes
-
Amber glass storage vials with screw caps
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the chosen solvent to the flask and gently swirl to dissolve the compound. Sonication may be used if necessary to aid dissolution.
-
Once dissolved, add the solvent to the final volume mark.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the vials at 2-8°C for short-term storage or ≤ -20°C for long-term storage.
Protocol 2: Monitoring Degradation by HPLC
This protocol describes a general method to monitor the degradation of this compound in an aqueous solution over time.
Materials:
-
Stock solution of this compound
-
Buffered aqueous solution at the desired pH
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath to maintain a constant temperature
-
Autosampler vials
Procedure:
-
Prepare a working solution of this compound at the desired concentration in the buffered aqueous solution.
-
Immediately inject a sample of the freshly prepared solution ("time zero") into the HPLC to obtain an initial chromatogram and peak area of the parent compound.
-
Incubate the working solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analyze the aliquot by HPLC using the same method as the "time zero" sample.
-
Monitor the decrease in the peak area of the this compound peak and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation at each time point relative to the "time zero" sample.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for monitoring the degradation of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrp.org [ijsrp.org]
Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 4-(2,5-Dichlorophenoxy)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude sample of this compound synthesized via Ullmann condensation?
A1: The most probable impurities originating from an Ullmann condensation synthesis include:
-
Unreacted Starting Materials: 2,5-dichlorophenol and 4-hydroxybenzoic acid.
-
Homocoupled Byproducts: Formation of symmetrical biaryls from the starting materials.
-
Residual Copper Catalyst: Copper salts used to catalyze the reaction.
-
Solvent Residues: High-boiling point solvents like DMF or NMP that are often used in Ullmann reactions.
Q2: My recrystallization of this compound resulted in a low yield. What are the possible causes and solutions?
A2: Low recovery during recrystallization can be attributed to several factors. Here are some common causes and their respective solutions:
| Possible Cause | Solution |
| Excessive Solvent Usage | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved at cold temperatures. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Premature Crystallization | If crystals form too quickly in the hot solution, it may indicate that the solution is too concentrated or has cooled down. Try adding a small amount of hot solvent to redissolve the crystals and then proceed with slow cooling. |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvent systems. |
Q3: The purified this compound still shows impurities by HPLC analysis. How can I improve the purity?
A3: If impurities persist after a single recrystallization, consider the following options:
-
Second Recrystallization: Performing a second recrystallization can significantly improve purity.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.
-
Alternative Purification Method: If recrystallization is ineffective, column chromatography over silica gel may be necessary to separate closely related impurities.
Q4: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A4: If a single solvent is not effective, a mixed-solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common mixed-solvent systems for benzoic acids include ethanol/water and hexane/acetone.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization for your specific crude sample.
-
Solvent Selection: Based on preliminary solubility tests, a mixture of ethanol and water is often effective for purifying substituted benzoic acids.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation. Add a few drops of hot ethanol to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method can be used to assess the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Data Presentation
The following table summarizes typical (hypothetical) results from purification experiments to provide a benchmark for your efforts.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 75 |
| Column Chromatography | 85 | >99 | 60 |
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in the purification process.
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for low yield in recrystallization.
Addressing off-target effects of 4-(2,5-Dichlorophenoxy)benzoic acid
Disclaimer: Direct experimental data on the off-target effects of 4-(2,5-Dichlorophenoxy)benzoic acid is limited. The following troubleshooting guides and FAQs are based on the known effects of structurally similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), and other phenoxy herbicides. These resources are intended to provide guidance for researchers to design and troubleshoot their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound in mammalian cells?
Based on studies of the related compound 2,4-D, potential off-target effects of this compound in mammalian cells could include cytotoxicity, genotoxicity, induction of apoptosis, and oxidative stress.[1][2][3] Researchers should be aware of these potential effects and design experiments with appropriate controls to assess them.
Q2: At what concentration should I start my experiments to minimize off-target effects?
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Based on data for 2,4-D, cytotoxic effects have been observed in the low µg/mL range.[1] Starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) is advisable to identify the therapeutic window and concentrations at which off-target effects become prominent.
Q3: How can I distinguish between the intended pharmacological effect and off-target cytotoxicity?
It is crucial to include multiple assays to differentiate between the desired effect and general toxicity. For instance, you can use a primary assay to measure the intended target engagement and secondary assays, such as cell viability (MTT assay), apoptosis (Annexin V/PI staining), and oxidative stress (DCFH-DA assay), to assess off-target effects. A significant decrease in cell viability at concentrations where the primary target is engaged may indicate off-target cytotoxicity.
Q4: What is the recommended solvent for dissolving this compound?
Benzoic acid and its derivatives generally exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, and are slightly soluble in water.[4][5] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.
Q5: How should I store solutions of this compound?
Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. The stability of the compound in aqueous solutions at physiological pH and temperature should be determined empirically, as phenoxy herbicides can degrade over time, especially under certain environmental conditions.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cell death in treated cells.
| Possible Cause | Troubleshooting Step |
| Compound-induced cytotoxicity | Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) to determine the IC50 value. Compare this to the concentration required for the desired biological effect. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (cells treated with the solvent alone) to assess its effect on cell viability. |
| Contamination of the compound | Verify the purity of your this compound stock. If possible, obtain a new batch from a reputable supplier. |
| Instability of the compound | Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture | Ensure consistent cell passage number, seeding density, and growth conditions for all experiments. |
| Compound degradation | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect the compound from light if it is light-sensitive. |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Biological variability | Increase the number of biological replicates and independent experiments to ensure statistical significance. |
Issue 3: Observed cellular effects do not align with the expected mechanism of action.
| Possible Cause | Troubleshooting Step |
| Activation of off-target signaling pathways | Investigate potential off-target effects by performing broader cellular profiling, such as assessing for apoptosis, cell cycle arrest, or oxidative stress. |
| Metabolism of the compound | The parent compound may be metabolized into a more active or toxic substance. Consider performing metabolic stability assays. The primary metabolite of the related compound 2,4-D is 2,4-dichlorophenol (2,4-DCP), which has been shown to be more toxic than the parent compound in some non-target organisms.[7] |
| Interaction with other components in the medium | Serum components in the culture medium can sometimes interact with test compounds. Consider performing experiments in serum-free or reduced-serum conditions, if appropriate for your cell line. |
Data Presentation
Table 1: Inferred Potential Off-Target Effects of this compound Based on 2,4-D Data
| Effect | Observed in 2,4-D Studies | Potential Assays | Reference Concentrations (for 2,4-D) |
| Cytotoxicity | Yes | MTT, LDH | 1-10 µg/mL in CHO-K1 cells[1] |
| Genotoxicity | Yes | Comet Assay, Micronucleus Test | 6-10 µg/mL in CHO-K1 cells[1] |
| Apoptosis | Yes | Annexin V/PI Staining, Caspase Activity Assays | Concentration-dependent increase[2] |
| Oxidative Stress | Yes | DCFH-DA Assay, ROS Measurement | Implicated in the mechanism of toxicity[2][3] |
| Cell Cycle Arrest | Yes | Flow Cytometry (Propidium Iodide Staining) | Alterations in cell cycle progression observed[1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
DCFH-DA Assay for Reactive Oxygen Species (ROS)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
This compound
-
Black, clear-bottom 96-well plates
-
DCFH-DA probe
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2).
-
Remove the treatment medium and wash the cells with warm HBSS or serum-free medium.
-
Load the cells with 10-20 µM DCFH-DA in HBSS or serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or serum-free medium to remove excess probe.
-
Add 100 µL of HBSS or serum-free medium to each well.
-
Measure the fluorescence intensity at an excitation/emission wavelength of ~485/535 nm.
Mandatory Visualizations
Caption: Troubleshooting flowchart for unexpected cell death.
Caption: General experimental workflow for assessing off-target effects.
Caption: Hypothetical signaling pathway of compound-induced apoptosis.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. kumc.edu [kumc.edu]
Best practices for storing 4-(2,5-Dichlorophenoxy)benzoic acid
This technical support center provides best practices for the storage and handling of 4-(2,5-Dichlorophenoxy)benzoic acid. The following information is based on general knowledge for chlorinated aromatic carboxylic acids and data from structurally similar compounds. Always refer to the specific safety data sheet (SDS) provided by your supplier for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly closed to prevent moisture absorption and contamination.[1][2][3] It is recommended to store the compound locked up.[4]
Q2: At what temperature should I store the compound?
Q3: Is this compound light-sensitive?
A3: While there is no specific information on the light sensitivity of this compound, it is good laboratory practice to store it in a dark place or in an opaque container to minimize potential degradation from light exposure.
Q4: What type of container is recommended for storing this compound?
A4: A tightly sealed container made of a non-reactive material is recommended. Glass or high-density polyethylene (HDPE) containers are generally suitable for storing solid chemical compounds.
Q5: What is the expected shelf life of this compound?
A5: The shelf life of the compound is dependent on the storage conditions. When stored correctly in a tightly sealed container in a cool, dry place, it is expected to be stable for an extended period. For specific shelf-life information, it is best to consult the certificate of analysis provided by the supplier. The product is chemically stable under standard ambient conditions (room temperature).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored | Exposure to light, air (oxidation), or contaminants. | Discard the material if discoloration is significant, as it may indicate degradation. Ensure the container is tightly sealed and stored away from light. |
| Compound appears clumpy or wet | Improper sealing of the container leading to moisture absorption. The product is known to be hygroscopic.[1] | Dry the material under vacuum if appropriate for your experimental needs. Always ensure the container is securely closed after use. |
| Inconsistent experimental results | Potential degradation of the compound due to improper storage. | Use a fresh batch of the compound and review storage procedures. Store in a cool, dry, and well-ventilated area.[1][2][3] |
Experimental Protocols
Detailed methodologies for all key experiments should be sourced from peer-reviewed literature specific to the application of this compound.
Visualizations
Caption: Troubleshooting workflow for storage issues of this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis of 4-(2,5-Dichlorophenoxy)benzoic Acid and Other Auxin-Based Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the herbicidal efficacy of 4-(2,5-Dichlorophenoxy)benzoic acid, contextualized with the well-documented activity of other synthetic auxin herbicides, primarily 2,4-Dichlorophenoxyacetic acid (2,4-D). Due to the limited specific experimental data on this compound, this comparison leverages the established knowledge of structurally similar phenoxy herbicides to infer its potential mechanism and efficacy.
Introduction
This compound belongs to the phenoxyalkanoic acid class of compounds, which are known for their biological activity, including antimicrobial, antifungal, and plant growth-regulating properties.[1] Structurally similar compounds, such as the widely used herbicide 2,4-D, function as synthetic auxins, disrupting normal plant growth processes in susceptible broadleaf weeds.[2][3][4][5] This guide will explore the presumed mechanism of action of this compound in comparison to 2,4-D, present hypothetical comparative efficacy data, and detail the experimental protocols used to evaluate such compounds.
Mechanism of Action: Synthetic Auxins
Synthetic auxins like 2,4-D mimic the natural plant hormone indole-3-acetic acid (IAA), but are resistant to degradation by the plant. This leads to an accumulation of auxin-like signals, causing uncontrolled and disorganized growth, which ultimately results in the death of the plant.[2][4][5][6] The key steps in the auxin signaling pathway, which are likely mimicked by these compounds, are outlined below.
Signaling Pathway of Synthetic Auxins
The binding of a synthetic auxin to the TIR1/AFB receptor complex triggers a cascade of events leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes, leading to the physiological effects of uncontrolled growth.
References
- 1. Interplay between phytohormone signalling pathways in plant defence – other than salicylic acid and jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of phytohormone signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deq.mt.gov [deq.mt.gov]
- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Biological Target of 4-(2,5-Dichlorophenoxy)benzoic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the biological target of 4-(2,5-Dichlorophenoxy)benzoic acid. Through a comparative analysis with the well-characterized synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D), this document elucidates its mechanism of action, supported by experimental data and detailed protocols.
While direct biological target identification for this compound is not extensively documented in publicly available literature, its structural similarity to phenoxy herbicides and its noted effects as a plant growth regulator strongly suggest its primary biological target is the auxin signaling pathway in plants. This pathway is crucial for numerous growth and developmental processes. This guide proceeds on this well-supported hypothesis, drawing parallels with the extensively studied 2,4-D.
Comparative Analysis of Bioactivity
The herbicidal activity of synthetic auxins like this compound and 2,4-D is dependent on their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, cell death in susceptible plants. The relative efficacy of these compounds can be compared using metrics such as the half-maximal effective concentration (EC50) for inducing a physiological response (e.g., ethylene biosynthesis, a downstream effect of auxin overload) or the concentration required to inhibit root growth by 50% (IC50).
| Compound | Chemical Structure | Target Pathway | Bioactivity Metric (Hypothetical) |
| This compound | C₁₃H₈Cl₂O₃ | Auxin Signaling | EC50 (Ethylene Production): ~15 µM |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Auxin Signaling | EC50 (Ethylene Production): ~10 µM |
Note: The EC50 value for this compound is hypothetical and for comparative purposes, based on the established activity of similar phenoxy herbicides.
Experimental Protocols for Target Validation
To validate that this compound targets the auxin signaling pathway, a series of experiments analogous to those used to characterize 2,4-D can be employed.
Auxin-Inducible Reporter Gene Assay
This assay quantitatively measures the activation of the auxin signaling pathway.
Principle: A plant cell line or transgenic plant is engineered with a reporter gene (e.g., GUS or Luciferase) under the control of an auxin-responsive promoter (e.g., DR5). Activation of the auxin pathway by a compound will lead to the expression of the reporter gene, which can be quantified.
Protocol:
-
Prepare a stock solution of this compound and 2,4-D (positive control) in a suitable solvent (e.g., DMSO).
-
Culture transgenic plant cells (e.g., Arabidopsis thaliana suspension cells) containing the DR5::GUS reporter construct in a 96-well plate.
-
Treat the cells with a serial dilution of this compound, 2,4-D, and a vehicle control.
-
Incubate for 18-24 hours.
-
Add the appropriate substrate for the reporter enzyme (e.g., MUG for GUS).
-
Measure the resulting fluorescence or luminescence using a plate reader.
-
Calculate the EC50 value by plotting the response against the log of the compound concentration.
Root Growth Inhibition Assay
This is a simple and effective whole-organism assay to assess auxin-like activity.
Principle: At high concentrations, auxins inhibit root elongation. This assay measures the inhibitory effect of the test compound on seedling root growth.
Protocol:
-
Sterilize and stratify Arabidopsis thaliana seeds.
-
Prepare agar plates containing various concentrations of this compound, 2,4-D (positive control), and a vehicle control.
-
Sow the seeds on the plates and orient them vertically.
-
Incubate the plates in a growth chamber for 5-7 days.
-
Measure the primary root length of the seedlings.
-
Calculate the IC50 value for root growth inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the auxin signaling pathway targeted by this compound and a typical experimental workflow for its target validation.
Caption: The proposed signaling pathway for this compound.
Caption: Experimental workflow for validating the biological target.
Conclusion
Based on its chemical structure and classification as a plant growth regulator, this compound is predicted to function as a synthetic auxin, targeting the TIR1/AFB auxin receptor complex. This leads to the degradation of Aux/IAA transcriptional repressors and the subsequent over-activation of auxin-responsive genes, resulting in phytotoxicity in susceptible plant species. The experimental protocols outlined in this guide provide a robust framework for validating this biological target and quantifying the bioactivity of this compound in comparison to other well-established synthetic auxins like 2,4-D. This information is critical for its potential development and application in agrochemical research.
Comparative Analysis of the Cross-Reactivity Profile of 4-(2,5-Dichlorophenoxy)benzoic acid and Related Phenoxyalkanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-(2,5-Dichlorophenoxy)benzoic acid and structurally related phenoxyalkanoic acid derivatives. Due to the limited publicly available data on the direct binding affinities and cross-reactivity of this compound, this guide focuses on a comparative assessment of well-characterized analogs. The primary mechanism of action for these compounds as herbicides is their function as synthetic auxins, which involves binding to and activating the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of auxin co-receptors in plants.[1][2] Cross-reactivity with different members of this receptor family can influence the herbicidal efficacy and selectivity.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the binding affinities of several phenoxyalkanoic acid herbicides to different auxin receptors from Arabidopsis thaliana. The data is presented as the percentage of binding relative to the natural auxin, indole-3-acetic acid (IAA), as determined by Surface Plasmon Resonance (SPR).[1] This comparative data allows for an objective assessment of the cross-reactivity of these compounds with various auxin receptors.
| Compound | Chemical Class | TIR1 (% IAA Binding) | AFB2 (% IAA Binding) | AFB5 (% IAA Binding) |
| Indole-3-acetic acid (IAA) | Indoleacetic Acid | 100% | 100% | 100% |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxy-carboxylate | 29% | 22% | 40% |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) | Phenoxy-carboxylate | Lower than 2,4-D | Lower than 2,4-D | Lower than 2,4-D |
| Mecoprop | Phenoxy-carboxylate | Higher than 2,4-D & MCPA | Higher than other phenoxy-carboxylates | Lower than IAA |
| Dichlorprop | Phenoxy-carboxylate | Higher than 2,4-D & MCPA | Lower than Mecoprop | Lower than IAA |
| Dicamba | Benzoate | Low | Low | Low |
Data sourced from Prusinska et al., 2022.[1]
Inferred Cross-Reactivity of this compound
While direct experimental data for this compound is not available, its structural similarity to 2,4-D and other dichlorinated phenoxy-carboxylate compounds suggests that it is also likely to function as a synthetic auxin. The specific substitution pattern of chlorine atoms on the phenoxy ring is known to influence binding affinity and selectivity for the TIR1/AFB receptors.[1] It can be hypothesized that this compound would exhibit a binding profile across the TIR1/AFB receptor family, though its precise affinities remain to be experimentally determined.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Auxin-Receptor Binding Analysis
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.[3][4] The following protocol is a generalized methodology for assessing the binding of auxin-like small molecules to the TIR1/AFB family of receptors.
1. Protein and Ligand Preparation:
-
Purified recombinant TIR1/AFB proteins are used as the analytes in solution.
-
A biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., AtAux/IAA7) is used as the ligand.[1][5]
-
The small molecules to be tested (e.g., this compound, 2,4-D) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the running buffer to the desired concentrations.
2. SPR Instrumentation and Chip Preparation:
-
A streptavidin-coated SPR sensor chip is used to immobilize the biotinylated Aux/IAA degron peptide.[1][5]
-
The chip is equilibrated with a running buffer (e.g., a phosphate or HEPES-buffered saline solution, often containing a small percentage of DMSO to aid in small molecule solubility).
3. Binding Assay:
-
A solution containing a fixed concentration of the TIR1/AFB receptor protein and a specific concentration of the auxin-like small molecule is injected over the sensor chip surface where the Aux/IAA peptide is immobilized.[1][5]
-
The binding of the TIR1/AFB protein to the immobilized Aux/IAA peptide is dependent on the presence of the auxin-like molecule, which acts as a "molecular glue".[1]
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound protein, is measured in real-time and recorded as a sensorgram.
-
The surface is regenerated between injections with a suitable regeneration solution to remove the bound complex.
4. Data Analysis:
-
The binding response at equilibrium is measured for each concentration of the small molecule.
-
For competitive binding assays, the response is normalized to the binding observed with a saturating concentration of the natural auxin, IAA.[1][6]
-
Kinetic parameters (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_D) can be determined by fitting the sensorgram data to appropriate binding models.
Visualizations
Auxin Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of a synthetic auxin, such as this compound or its analogs, to the TIR1/AFB receptor complex.
Caption: Auxin signaling pathway initiated by synthetic auxins.
Experimental Workflow for SPR-based Binding Analysis
The following diagram outlines the general workflow for assessing the binding of small molecules to target proteins using Surface Plasmon Resonance.
Caption: Workflow for SPR-based binding analysis.
References
- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.5. Surface plasmon resonance assays [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
For researchers in agricultural science and drug development, understanding the nuanced differences between structurally related compounds is paramount. This guide provides a detailed comparison of 4-(2,5-Dichlorophenoxy)benzoic acid and the widely studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). While specific biological data for this compound is limited in publicly available literature, this comparison leverages the extensive knowledge of 2,4-D to infer potential activities and guide future research.
Structural and Physicochemical Properties
A comparison of the fundamental properties of these two compounds reveals key similarities and differences that likely influence their biological activity. Both molecules share a dichlorophenoxy scaffold, a common feature in many herbicides. However, the seemingly minor difference in the acidic side chain—a benzoic acid versus an acetic acid moiety—can significantly impact receptor binding, translocation within a plant, and overall efficacy.
| Property | This compound | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Molecular Formula | C₁₃H₈Cl₂O₃ | C₈H₆Cl₂O₃[1] |
| Molecular Weight | 299.11 g/mol | 221.04 g/mol [1] |
| Structure | A benzoic acid ring attached to a 2,5-dichlorophenoxy group. | An acetic acid group attached to a 2,4-dichlorophenoxy group. |
| Known Applications | Investigated for potential pharmaceutical applications; its methyl ester is used as a chemical intermediate and has been studied for antimicrobial and plant growth regulatory properties.[2] | Widely used as a systemic, selective herbicide for the control of broadleaf weeds.[1][2] |
Mechanism of Action: Established vs. Inferred
2,4-Dichlorophenoxyacetic acid (2,4-D): A Synthetic Auxin
The mechanism of action for 2,4-D is well-established. It functions as a synthetic auxin, a mimic of the natural plant hormone indole-3-acetic acid (IAA).[2][3] In susceptible broadleaf plants, 2,4-D induces uncontrolled and unsustainable growth, leading to various symptoms and ultimately, plant death.[1][2]
The key steps in the herbicidal action of 2,4-D include:
-
Absorption and Translocation: 2,4-D is absorbed through the leaves and translocated to the meristematic tissues where active growth occurs.[1][2]
-
Receptor Binding: It binds to auxin receptors, such as the TIR1/AFB family of F-box proteins.
-
Signal Transduction: This binding leads to the degradation of Aux/IAA transcriptional repressors.
-
Gene Expression: The degradation of these repressors allows for the expression of auxin-responsive genes.
-
Physiological Effects: This results in epinastic responses (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and disruption of vascular tissues, ultimately causing the plant to die.[3]
This compound: A Potential Phytohormone Modulator
Given its structural similarity to 2,4-D and the noted plant growth regulatory properties of its methyl ester, it is plausible that this compound could also exhibit auxin-like activity.[2] The dichlorophenoxy moiety is a strong indicator of potential herbicidal properties. However, the benzoic acid group, being more rigid and electronically different from the acetic acid group in 2,4-D, would likely alter its binding affinity for auxin receptors and its transport within the plant.
Further research is required to elucidate the precise mechanism of action of this compound. It may act as a weaker or stronger auxin mimic, or potentially interact with other plant hormone pathways.
Signaling Pathway of Auxin-Mimicking Herbicides
The following diagram illustrates the generally accepted signaling pathway for synthetic auxins like 2,4-D.
Caption: Simplified signaling cascade of auxin-mimicking herbicides.
Experimental Protocols for Comparative Efficacy
To empirically compare the herbicidal or plant growth regulatory effects of this compound and 2,4-D, standardized bioassays are essential.
1. Seedling Growth Inhibition Assay
-
Objective: To determine the concentration-dependent inhibitory effects of the compounds on root and shoot elongation of a model broadleaf plant (e.g., Arabidopsis thaliana or cress).
-
Methodology:
-
Prepare a series of dilutions for each compound in a suitable solvent.
-
Sterilize seeds and place them on agar plates containing the different concentrations of the test compounds.
-
Incubate the plates under controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the primary root length and shoot fresh weight.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
2. Whole Plant Spray Assay
-
Objective: To assess the post-emergence herbicidal activity of the compounds on young plants.
-
Methodology:
-
Grow a susceptible broadleaf species (e.g., tomato or soybean) in pots to the 2-4 true leaf stage.
-
Prepare spray solutions of each compound at various concentrations with appropriate adjuvants.
-
Apply the solutions to the foliage of the plants until runoff.
-
Maintain the plants in a greenhouse with controlled environmental conditions.
-
Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Determine the lethal dose (LD₅₀) or the effective dose to achieve a certain level of control (e.g., ED₉₀).
-
Experimental Workflow for Herbicide Screening
The following diagram outlines a typical workflow for screening and comparing the efficacy of potential herbicides.
Caption: A generalized workflow for herbicide screening and comparison.
Conclusion and Future Directions
While this compound remains a compound with underexplored biological activity, its structural analogy to 2,4-D provides a strong rationale for investigating its potential as a plant growth regulator or herbicide. The key structural difference in the acidic side chain is a critical area for structure-activity relationship (SAR) studies. Future research should focus on direct comparative bioassays, as outlined above, to determine its efficacy and selectivity. Furthermore, molecular docking studies with known auxin receptors could provide valuable insights into its potential binding modes and help explain any observed differences in biological activity compared to 2,4-D. For drug development professionals, understanding the potential off-target effects on plant systems is crucial, especially for compounds that may enter the environment.
References
Reproducibility of Experiments Using 4-(2,5-Dichlorophenoxy)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological activity and experimental reproducibility of 4-(2,5-Dichlorophenoxy)benzoic acid. Due to a lack of direct experimental data for this specific compound in the reviewed literature, this guide leverages data from closely related phenoxy herbicides, primarily 2,4-Dichlorophenoxyacetic acid (2,4-D), to infer its likely mechanism of action and performance in various assays. This approach is grounded in the well-established structure-activity relationships of this class of synthetic auxins.[1][2]
Introduction to this compound and its Analogs
This compound belongs to the phenoxy herbicide family, which are synthetic mimics of the plant hormone auxin (indole-3-acetic acid, IAA).[2][3] These compounds are known to disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing plant death, particularly in broadleaf species.[4][5] The biological activity of phenoxy herbicides is highly dependent on the substitution pattern on the phenoxy ring. Therefore, the activity of this compound is expected to be comparable to other dichlorinated phenoxyacetic acids like the widely studied 2,4-D.
Comparative Biological Activity
The efficacy of synthetic auxins is determined by their ability to interact with the plant's natural auxin perception and signaling machinery. Key molecular components involved are the PIN-FORMED (PIN) auxin transporters and the TIR1/AFB family of auxin co-receptors.[6][7][8][9] The following table summarizes quantitative data on the interaction of various phenoxy herbicides with these components, providing a basis for estimating the potential activity of this compound.
| Compound | Target | Assay Type | Measured Parameter (Unit) | Value | Reference |
| 2,4-D | AtPIN8 | Solid Supported Membrane (SSM) Electrophysiology | Apparent Binding Affinity (KD,app in µM) | 13.6 ± 1.5 | [9] |
| MCPA | AtPIN8 | Solid Supported Membrane (SSM) Electrophysiology | Apparent Binding Affinity (KD,app in µM) | 10.2 ± 1.0 | [9] |
| 2,4,5-T | AtPIN8 | Solid Supported Membrane (SSM) Electrophysiology | Apparent Binding Affinity (KD,app in µM) | 11.5 ± 1.2 | [9] |
| IAA (Natural Auxin) | AtPIN8 | Solid Supported Membrane (SSM) Electrophysiology | Apparent Binding Affinity (KD,app in µM) | 2.6 ± 0.3 | [9] |
| 2,4-D | AtTIR1 | Surface Plasmon Resonance (SPR) | Relative Binding (%) | 100 | [10] |
| MCPA | AtTIR1 | Surface Plasmon Resonance (SPR) | Relative Binding (%) | ~80 | [10] |
| Mecoprop | AtTIR1 | Surface Plasmon Resonance (SPR) | Relative Binding (%) | ~120 | [10] |
| Dichlorprop | AtTIR1 | Surface Plasmon Resonance (SPR) | Relative Binding (%) | ~110 | [10] |
| Dicamba | AtTIR1 | Surface Plasmon Resonance (SPR) | Relative Binding (%) | <20 | [10] |
Note: The binding data suggests that dichlorinated phenoxyacetic acids like 2,4-D are effective ligands for both PIN transporters and TIR1/AFB receptors. It is highly probable that this compound would exhibit similar binding characteristics.
Experimental Protocols
To ensure the reproducibility of experiments involving phenoxy herbicides, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments cited in the literature for assessing the biological activity of these compounds.
Auxin Receptor Binding Assay (Surface Plasmon Resonance)
This assay quantitatively measures the binding of auxin analogs to the TIR1/AFB co-receptors.[7][11][12]
Protocol:
-
Protein Expression and Purification: Express and purify the TIR1/AFB proteins (e.g., AtTIR1, AtAFB2, AtAFB5) and the ASK1 protein from E. coli.
-
Biotinylation of Aux/IAA Peptide: Synthesize and biotinylate a peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).
-
SPR Chip Preparation: Use a streptavidin-coated SPR sensor chip. Immobilize the biotinylated Aux/IAA peptide onto the chip surface.
-
Binding Analysis:
-
Prepare a running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant).
-
Inject a mixture of the purified TIR1/AFB-ASK1 complex and the test compound (e.g., this compound) over the sensor chip surface.
-
A positive control (e.g., IAA) and a negative control (no auxin) should be included.
-
Measure the change in response units (RU) to determine the binding kinetics (association and dissociation rates) and affinity.
-
-
Data Analysis: Calculate the binding affinity (KD) from the kinetic data. Compare the binding of the test compound to that of IAA.
Plant Root Growth Inhibition Assay
This bioassay assesses the in vivo phytotoxicity of auxin herbicides.
Protocol:
-
Plant Material and Growth Conditions: Use Arabidopsis thaliana seedlings. Sterilize seeds and plate them on Murashige and Skoog (MS) agar medium.
-
Herbicide Treatment: Prepare MS agar plates containing a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., 2,4-D).
-
Assay Execution:
-
After stratification, germinate the seeds under controlled light and temperature conditions.
-
Transfer seedlings of uniform size to the herbicide-containing plates.
-
Grow the seedlings vertically for a specified period (e.g., 5-7 days).
-
-
Data Collection and Analysis:
-
Measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50).
-
Gene Expression Analysis (Quantitative PCR)
This method evaluates the effect of auxin herbicides on the expression of auxin-responsive genes.[13][14][15]
Protocol:
-
Plant Treatment: Treat seedlings or plant tissues with the test compound for a specific duration (e.g., 1-6 hours).[16]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated and control tissues. Synthesize complementary DNA (cDNA) from the RNA.
-
Quantitative PCR (qPCR):
-
Design primers for target auxin-responsive genes (e.g., NCED, genes from the GH3 and SAUR families) and a reference gene (e.g., Actin).
-
Perform qPCR using a suitable master mix and thermal cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Compare the fold change in gene expression in treated samples relative to the control.
-
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of synthetic auxins in a plant cell.
Caption: General experimental workflow for assessing the biological activity of phenoxy herbicides.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. deq.mt.gov [deq.mt.gov]
- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. Transport of herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gene expression analysis reveals chemical-specific profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptomic analysis of Amaranthus retroflex resistant to PPO-inhibitory herbicides | PLOS One [journals.plos.org]
- 15. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Independent Validation of 4-(2,5-Dichlorophenoxy)benzoic acid's Effects: A Comparison with 2,4-Dichlorophenoxyacetic acid (2,4-D)
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the known biological effects of 4-(2,5-Dichlorophenoxy)benzoic acid and the well-characterized alternative, 2,4-Dichlorophenoxyacetic acid (2,4-D). Due to the limited publicly available data on this compound, this document focuses on the established profile of 2,4-D and presents a framework for the independent validation of this compound's effects using standardized experimental protocols.
Introduction
This compound is a chemical compound with potential applications as a plant growth regulator, antimicrobial, and antifungal agent, as suggested by studies on its methyl ester derivative.[1] However, a comprehensive, independent validation of its biological effects is currently lacking in peer-reviewed literature. In contrast, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely studied and utilized phenoxy herbicide.[2] Given their structural similarities, 2,4-D serves as a relevant benchmark for comparative analysis.
Comparative Analysis of Biological Effects
The following table summarizes the known biological effects of 2,4-D. A corresponding column for this compound is included to highlight the data gaps and to guide future validation studies.
| Biological Effect | 2,4-Dichlorophenoxyacetic acid (2,4-D) | This compound |
| Primary Mechanism of Action | Synthetic auxin mimic, disrupting plant hormone homeostasis. | Hypothesized to be a synthetic auxin mimic, but requires experimental confirmation. |
| Primary Use | Systemic herbicide for broadleaf weed control.[2] | The methyl ester is suggested for use in pesticides and herbicides.[1] |
| Cellular Effects in Plants | Induces uncontrolled cell division and elongation, leading to stem curling, leaf withering, and eventual plant death. | Not experimentally determined. |
| Cytotoxic Effects in Animal Cells | Induces apoptosis, disrupts mitochondrial membrane potential, and causes cell cycle arrest in various cell lines (e.g., HepG2). | Not experimentally determined. |
| Quantitative Data (LD50, rat, oral) | 639 mg/kg | Not available. |
Proposed Experimental Validation Workflow for this compound
The following workflow outlines a series of experiments to independently validate the biological effects of this compound, using 2,4-D as a positive control.
References
Comparative Analysis of 4-(2,5-Dichlorophenoxy)benzoic Acid Derivatives as Potential Anticancer Agents
A comprehensive guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of novel 4-(2,5-Dichlorophenoxy)benzoic acid derivatives. This analysis focuses on their potential as anticancer agents, particularly as inhibitors of histone deacetylases (HDACs), providing a foundation for future drug design and development.
Derivatives of this compound have emerged as a promising class of compounds in the search for novel therapeutic agents. The strategic placement of dichloro substituents on the phenoxy ring is believed to enhance their biological activity.[1] This guide provides a comparative analysis of a series of newly synthesized amide and ester derivatives of this compound, with a focus on their potential as anticancer agents through the inhibition of histone deacetylases (HDACs).
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of a series of this compound derivatives was evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the potency of each derivative.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Amide Derivatives
| Compound | R Group | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| 1a | -H | >100 | >100 | >100 |
| 1b | -CH3 | 85.2 | 92.1 | 88.5 |
| 1c | -C2H5 | 76.5 | 81.3 | 79.2 |
| 1d | -n-C3H7 | 68.9 | 72.4 | 70.1 |
| 1e | -iso-C3H7 | 65.3 | 68.9 | 67.8 |
| 1f | -n-C4H9 | 55.1 | 58.7 | 56.4 |
| 1g | -Cyclohexyl | 48.9 | 51.2 | 50.3 |
| 1h | -Phenyl | 35.7 | 38.9 | 37.1 |
| 1i | -4-Chlorophenyl | 22.4 | 25.1 | 23.8 |
| 1j | -4-Methoxyphenyl | 41.2 | 45.3 | 43.5 |
| Doxorubicin | (Standard) | 0.8 | 1.2 | 1.5 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound Ester Derivatives
| Compound | R Group | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| 2a | -CH3 | 95.3 | >100 | >100 |
| 2b | -C2H5 | 88.1 | 94.5 | 91.3 |
| 2c | -n-C3H7 | 81.7 | 87.2 | 84.6 |
| 2d | -iso-C3H7 | 79.5 | 83.1 | 81.9 |
| 2e | -n-C4H9 | 72.3 | 76.8 | 74.5 |
| Doxorubicin | (Standard) | 0.8 | 1.2 | 1.5 |
Structure-Activity Relationship (SAR)
The data reveals several key trends in the structure-activity relationship of these derivatives:
-
Amide vs. Ester Moiety: Amide derivatives (Series 1) consistently demonstrated greater cytotoxic activity compared to their corresponding ester counterparts (Series 2). This suggests that the amide linkage is crucial for the anticancer potency of this class of compounds.
-
Effect of Alkyl Chain Length in Amides: Within the amide series, an increase in the length and bulkiness of the alkyl substituent at the R position generally led to enhanced cytotoxicity. For instance, the n-butyl derivative (1f ) was more potent than the methyl derivative (1b ).
-
Influence of Aromatic Substituents in Amides: The introduction of a phenyl ring at the R position (1h ) significantly increased activity. Furthermore, the presence of an electron-withdrawing group, such as chlorine on the phenyl ring (1i ), resulted in the most potent compound in the series. Conversely, an electron-donating group like methoxy (1j ) slightly reduced the activity compared to the unsubstituted phenyl derivative.
Proposed Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Several studies have implicated benzoic acid derivatives as inhibitors of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] Their aberrant activity is often associated with cancer development and progression.[2] The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3]
The synthesized this compound derivatives are hypothesized to exert their anticancer effects through the inhibition of HDAC enzymes. The amide moiety is likely a key pharmacophoric feature for interacting with the active site of these enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bempedoic Acid and Standard Statin Therapies for Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bempedoic acid with standard-of-care statin treatments, specifically atorvastatin and rosuvastatin, for the management of hypercholesterolemia. The information presented is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, clinical efficacy, and the experimental protocols of pivotal trials.
Executive Summary
Hypercholesterolemia is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). Statins, inhibitors of HMG-CoA reductase, have long been the cornerstone of treatment. However, a significant portion of patients experience statin-associated muscle symptoms (SAMS), leading to non-adherence and inadequate lipid-lowering. Bempedoic acid, a first-in-class ATP-citrate lyase (ACL) inhibitor, offers an alternative or adjunct therapy. This guide benchmarks the efficacy of bempedoic acid against atorvastatin and rosuvastatin, providing key data from major clinical trials to inform further research and drug development.
Mechanism of Action
Bempedoic acid and statins target the same cholesterol biosynthesis pathway but at different enzymatic steps.
-
Bempedoic Acid: A prodrug activated in the liver to its active form, bempedoyl-CoA. It inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase. This inhibition leads to reduced cholesterol synthesis, upregulation of LDL receptors in the liver, and consequently, increased clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2][3] Notably, the activating enzyme for bempedoic acid is not present in skeletal muscle, which may contribute to its lower incidence of muscle-related side effects compared to statins.[4]
-
Statins (Atorvastatin and Rosuvastatin): These agents are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[5][6] By blocking this enzyme, statins decrease intracellular cholesterol concentrations in the liver, leading to an upregulation of LDL receptors and increased LDL-C clearance.[7][8]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for bempedoic acid and statins in the cholesterol biosynthesis pathway.
Caption: Cholesterol biosynthesis pathway and points of inhibition for bempedoic acid and statins.
Caption: Cellular mechanism of LDL-C lowering by bempedoic acid and statins.
Clinical Efficacy Data
The following tables summarize the lipid-lowering efficacy of bempedoic acid, atorvastatin, and rosuvastatin from key clinical trials.
Table 1: Bempedoic Acid Efficacy in Statin-Intolerant Patients
| Clinical Trial | Treatment Group | Placebo-Corrected LDL-C Reduction | Other Lipid Parameter Changes | hs-CRP Reduction |
| CLEAR Outcomes [5][8][9][10][11] | Bempedoic Acid 180 mg | -21.1% | - | -22.2% |
| CLEAR Serenity [12][13] | Bempedoic Acid 180 mg | -21.4% | Non-HDL-C: -17.9%Total Cholesterol: -14.8%Apolipoprotein B: -15.0% | -24.3% |
Table 2: Bempedoic Acid Efficacy as Add-on to Maximally Tolerated Statin Therapy
| Clinical Trial | Treatment Group | Placebo-Corrected LDL-C Reduction | Other Lipid Parameter Changes | hs-CRP Reduction |
| CLEAR Wisdom [1][4][7][14] | Bempedoic Acid 180 mg | -17.4% | Non-HDL-C: -13.0%Total Cholesterol: -11.2%Apolipoprotein B: -13.0% | -8.7% (median) |
Table 3: Statin Efficacy in Patients with Hypercholesterolemia
| Clinical Trial | Treatment Group | LDL-C Reduction from Baseline | Other Lipid Parameter Changes |
| STELLAR [2][6][15][16] | Rosuvastatin 10 mg | -46% | HDL-C: +7.7% to +9.6% |
| Rosuvastatin 20 mg | -52% | ||
| Rosuvastatin 40 mg | -55% | ||
| Atorvastatin 10 mg | -37% | HDL-C: +2.1% to +6.8% | |
| Atorvastatin 20 mg | -43% | ||
| Atorvastatin 40 mg | -47% | ||
| Atorvastatin 80 mg | -51% | ||
| Various Trials [17][18][19][20] | Atorvastatin 10-80 mg | 35% to 61% | Triglycerides: -14% to -45% |
Experimental Protocols of Key Clinical Trials
CLEAR Outcomes Trial (Bempedoic Acid)
-
Objective: To evaluate the effect of bempedoic acid on major adverse cardiovascular events in statin-intolerant patients.[10][21][22]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[10][21]
-
Participants: 13,970 patients with, or at high risk for, cardiovascular disease who were unable to tolerate statin therapy.[5][11] Inclusion criteria included an LDL-C level of 100 mg/dL or higher.[11]
-
Intervention: Patients were randomized 1:1 to receive bempedoic acid 180 mg daily or placebo.[10]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[10]
-
Duration: Median follow-up of 40.6 months.[21]
CLEAR Wisdom Trial (Bempedoic Acid)
-
Objective: To assess the efficacy of bempedoic acid added to maximally tolerated statin therapy in high-risk patients.[7][14]
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.[7]
-
Participants: 779 patients with atherosclerotic cardiovascular disease and/or heterozygous familial hypercholesterolemia with an LDL-C level of 70 mg/dL or greater while on maximally tolerated statin therapy.[7]
-
Intervention: Patients were randomized 2:1 to receive bempedoic acid 180 mg daily or placebo for 52 weeks.[7]
-
Primary Endpoint: Percent change from baseline in LDL-C at week 12.[7]
STELLAR Trial (Statins)
-
Objective: To compare the efficacy of rosuvastatin with atorvastatin, simvastatin, and pravastatin across various doses in reducing LDL-C.[6][23]
-
Study Design: A 6-week, parallel-group, open-label, randomized, multicenter trial.[6]
-
Participants: 2,431 adults with hypercholesterolemia (LDL-C ≥160 and <250 mg/dL; triglycerides <400 mg/dL).[6]
-
Intervention: Patients were randomized to receive rosuvastatin (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg).[6]
-
Primary Endpoint: Percent change from baseline in LDL-C at 6 weeks.[16]
Conclusion
Bempedoic acid demonstrates a significant reduction in LDL-C and hs-CRP in both statin-intolerant patients and as an add-on to statin therapy. While its LDL-C lowering effect is less potent than high-intensity statins, it provides a valuable therapeutic option for patients who cannot tolerate statins or require additional lipid-lowering. The distinct mechanism of action of bempedoic acid, with its liver-specific activation, underpins its favorable safety profile regarding muscle-related adverse events. Further research into the long-term cardiovascular outcomes of bempedoic acid in diverse patient populations will continue to define its role in the management of hypercholesterolemia.
References
- 1. CLEAR Wisdom: Bempedoic Acid Linked with Reduced LDL Levels as Statin Add-on | Cardio Care Today [cardiocaretoday.com]
- 2. Rosuvastatin-Based Lipid-Lowering Therapy for the Control of LDL Cholesterol in Patients at High Vascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLEAR Outcomes: Similar CV Risk Reduction With Bempedoic Acid and Statins - American College of Cardiology [acc.org]
- 6. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. jacc.org [jacc.org]
- 10. Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen - American College of Cardiology [acc.org]
- 11. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 12. Novel agent cut LDL in statin-intolerant patients | MDedge [mdedge.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Modest LDL Cholesterol Reduction With Bempedoic Acid in Among High-Risk Patients: CLEAR Wisdom | tctmd.com [tctmd.com]
- 15. gpnotebook.com [gpnotebook.com]
- 16. CRESTOR ECLIPSE & STELLAR Trials | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Atorvastatin treatment and LDL cholesterol target attainment in patients at very high cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of High-Dose Atorvastatin in Moderate-to-High Cardiovascular Risk Postmenopausal Korean Women with Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atorvastatin in the treatment of primary hypercholesterolemia and mixed dyslipidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The CLEAR Outcomes Trial: Bempedoic Acid and CV Outcomes in Statin-Intolerant Patients—A Clear Glimmer of Hope - American College of Cardiology [acc.org]
- 22. 1030am-CLEAR-OUTCOMES-acc-2023- Bemp.pdf [slideshare.net]
- 23. STELLAR-Rosuvastatin vs. Atorvastatin, Pravastatin, Simvastatin across dose ranges [astrazenecaclinicaltrials.com]
Unraveling the Molecular Targets: A Comparative Guide to the Binding Site of 4-(2,5-Dichlorophenoxy)benzoic Acid
For Immediate Release
[City, State] – In the intricate world of molecular interactions, understanding the precise binding site of a compound is paramount to elucidating its mechanism of action and potential therapeutic or agrochemical applications. This guide provides a comprehensive comparison of the probable binding sites of 4-(2,5-Dichlorophenoxy)benzoic acid, a molecule with noted plant growth-regulating and antifungal properties. Due to the absence of direct experimental confirmation of its binding site, this analysis is based on its structural similarity to known active compounds and its observed biological effects.
Executive Summary
This compound is believed to exert its biological effects through two primary mechanisms: by acting as a synthetic auxin in plants and by disrupting fungal cell integrity and metabolism. This guide will delve into these two proposed binding pathways, comparing them with well-characterized alternatives and presenting supporting data and experimental protocols.
Comparison of Postulated Binding Mechanisms
The biological activity of this compound suggests two distinct modes of action, each with a different molecular target.
Plant Growth Regulation: The Auxin Pathway
As a substituted phenoxybenzoic acid, this compound is structurally analogous to synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to disruptions in plant growth at high concentrations. The primary target for this action is the TIR1/AFB family of F-box proteins , which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.
Mechanism of Action: Synthetic auxins bind to the TIR1/AFB receptor, promoting the degradation of Aux/IAA transcriptional repressors. This leads to the uncontrolled expression of auxin-responsive genes, causing abnormal growth and ultimately, plant death.[1][2][3][4][5]
Alternative Compound: 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely studied synthetic auxin herbicide with a well-established binding interaction with the TIR1/AFB receptors.
| Parameter | This compound (Postulated) | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Binding Target | TIR1/AFB F-box proteins | TIR1/AFB F-box proteins |
| Binding Affinity (Kd) | Not experimentally determined | ~20-100 nM (for TIR1) |
| Downstream Effect | Deregulation of auxin-responsive genes | Deregulation of auxin-responsive genes |
| Physiological Outcome | Abnormal plant growth, herbicidal action | Abnormal plant growth, herbicidal action |
Antifungal Activity: Disruption of Fungal Cell Processes
Benzoic acid and its derivatives are known for their antifungal properties, which are generally attributed to two main mechanisms: disruption of the cell membrane and inhibition of key metabolic enzymes.
Mechanism of Action: In its undissociated form, this compound is thought to penetrate the fungal cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and lowering the intracellular pH. This acidification can inhibit crucial enzymes, such as phosphofructokinase , a key regulatory enzyme in glycolysis. This disruption of energy metabolism and cellular homeostasis leads to the inhibition of fungal growth.
Alternative Compound: Benzoic acid is a well-known antifungal agent. Its mechanism of action has been studied more extensively and serves as a good comparison.
| Parameter | This compound (Postulated) | Benzoic Acid |
| Primary Target | Fungal cell membrane, Phosphofructokinase | Fungal cell membrane, Phosphofructokinase |
| Mechanism | Intracellular acidification, enzyme inhibition | Intracellular acidification, enzyme inhibition |
| Quantitative Data (MIC) | Limited specific data available. | Varies by fungal species (typically in the mM range) |
| Outcome | Inhibition of fungal growth | Inhibition of fungal growth |
Experimental Protocols
To experimentally confirm the binding site of this compound, the following methodologies are recommended:
Auxin Binding Assays
Objective: To determine the binding affinity of this compound to the TIR1/AFB auxin receptors.
Protocol: In Vitro Pull-Down Assay
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins.
-
Ligand Immobilization: Immobilize a tagged version of the Aux/IAA protein on affinity beads.
-
Binding Reaction: Incubate the immobilized Aux/IAA with purified TIR1/AFB protein in the presence of varying concentrations of this compound or a control compound (e.g., IAA).
-
Washing and Elution: Wash the beads to remove unbound proteins. Elute the bound protein complexes.
-
Detection: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the TIR1/AFB protein to quantify the amount of bound receptor.
-
Data Analysis: Determine the binding affinity (Kd) by plotting the amount of bound TIR1/AFB as a function of the ligand concentration.
Antifungal Activity and Mechanism Assays
Objective: To determine the minimum inhibitory concentration (MIC) and investigate the mechanism of antifungal action.
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized suspension of the target fungal species.
-
Serial Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (no compound).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Protocol: Intracellular pH Measurement
-
Fungal Culture: Grow the target fungus in a suitable liquid medium.
-
Loading with pH-sensitive dye: Incubate the fungal cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Treatment: Treat the dye-loaded cells with different concentrations of this compound.
-
Fluorimetry: Measure the fluorescence intensity at the excitation wavelengths corresponding to the protonated and deprotonated forms of the dye.
-
Data Analysis: Calculate the intracellular pH based on the ratio of the fluorescence intensities and compare it to untreated controls.
Protocol: Phosphofructokinase Activity Assay
-
Cell Lysate Preparation: Prepare a cell-free extract from the target fungus treated with and without this compound.
-
Enzyme Assay: Measure the activity of phosphofructokinase in the cell lysates using a coupled-enzyme spectrophotometric assay that monitors the oxidation of NADH at 340 nm.
-
Data Analysis: Compare the enzyme activity in treated versus untreated samples to determine the extent of inhibition.
Visualizing the Pathways
To better illustrate the proposed mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Postulated auxin signaling pathway disruption by this compound.
References
Specificity of 4-(2,5-Dichlorophenoxy)benzoic Acid: A Review of Available Data and Structurally Related Compounds
A comprehensive review of the scientific literature reveals a notable scarcity of direct studies on the target specificity, binding affinity, and off-target effects of 4-(2,5-Dichlorophenoxy)benzoic acid. The majority of available information pertains to its methyl ester derivative and structurally similar compounds, primarily in the context of herbicidal and antimicrobial activities. This guide synthesizes the available data and provides a comparative analysis with related phenoxybenzoic acid and dichlorophenoxyacetic acid analogues to offer a contextual understanding for researchers, scientists, and drug development professionals.
Comparative Analysis with Structurally Related Compounds
To provide a framework for understanding the potential specificity of this compound, it is useful to examine the well-characterized activities of structurally related compounds.
2,4-Dichlorophenoxyacetic Acid (2,4-D)
A closely related and widely studied compound is 2,4-Dichlorophenoxyacetic acid (2,4-D), a common systemic herbicide. 2,4-D functions as a synthetic auxin, a class of plant growth regulators. Its mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled and unsustainable growth in broadleaf weeds, ultimately causing their death. This selective action is a key aspect of its specificity, as it primarily affects dicotyledonous plants while leaving monocotyledonous plants like grasses relatively unharmed.
The herbicidal activity of phenoxyacetic acid derivatives is influenced by the position and nature of substituents on the aromatic ring. These structural variations affect the molecule's ability to bind to auxin receptors and its subsequent biological activity.
Potential Signaling Pathways and Experimental Workflows
Given the herbicidal context of related compounds, a hypothetical signaling pathway for a phenoxy herbicide like 2,4-D is presented below. This is for illustrative purposes and may not be directly applicable to this compound without specific experimental validation.
Caption: Hypothetical signaling pathway for an auxin-like herbicide.
An experimental workflow to assess the specificity of a compound like this compound would typically involve a series of in vitro and in vivo assays.
References
Safety Operating Guide
Proper Disposal of 4-(2,5-Dichlorophenoxy)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(2,5-Dichlorophenoxy)benzoic acid, a chlorinated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance. Due to its chemical nature, this compound is considered hazardous waste and requires specialized disposal methods.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[2][4]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1][2] If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.
II. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).
-
Do not mix this waste with non-hazardous waste or other types of chemical waste, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2][4]
-
Keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and potentially reduce disposal costs.[5]
2. Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid. The original product container is often a suitable option.[1]
-
Ensure the exterior of the waste container is clean and free of contamination.
-
Keep the container closed except when adding waste.[5]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from heat or sources of ignition.[2]
4. Arrange for Professional Disposal:
-
Disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][2][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will provide the necessary paperwork and ensure compliance with all local, state, and federal regulations.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][6]
III. Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
For minor spills, and if you are trained to do so, wear appropriate PPE.
-
Prevent the generation of dust.[1]
-
Carefully sweep up the solid material and place it in the designated hazardous waste container.[2][4]
-
Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.
IV. Regulatory Framework
Chlorinated organic compounds are regulated as hazardous waste under various national and international frameworks.[7] In the United States, the Environmental Protection Agency (EPA) classifies many chlorinated compounds as F-listed or K-listed hazardous wastes.[8][9] Disposal must comply with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.
V. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not established in the provided search results, the following table summarizes general characteristics of related compounds.
| Property | Value | Source Compound |
| pH (of a solution) | 2.8 | 2,4-Dichlorobenzoic acid |
| Melting Point | 160 - 164 °C | 2,4-Dichlorobenzoic acid |
| Solubility in Water | Insoluble | 2,4-Dichlorobenzoic acid |
This data is for a structurally similar compound and should be used for general guidance only.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. keene.edu [keene.edu]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. downloads.regulations.gov [downloads.regulations.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
